Pomalidomide-PEG2-COOH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O8/c24-15-5-4-14(18(27)22-15)23-19(28)12-2-1-3-13(17(12)20(23)29)21-7-9-31-11-10-30-8-6-16(25)26/h1-3,14,21H,4-11H2,(H,25,26)(H,22,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKISJPXMSOQWER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Pomalidomide-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is a critical determinant of its efficacy, comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This technical guide provides an in-depth examination of Pomalidomide-PEG2-COOH, a crucial building block in the synthesis of potent and selective PROTACs. It is not a drug itself, but a chemical tool: a conjugate of the E3 ligase ligand Pomalidomide (B1683931), a two-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid for versatile conjugation.[1][2][3]
Core Mechanism of Action: Hijacking the Cereblon E3 Ligase
The mechanism of action of a PROTAC synthesized from this compound is centered on the function of its pomalidomide moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase complex.[4] Pomalidomide binds directly to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ligase.[5] This binding event, when pomalidomide is part of a larger PROTAC molecule, initiates a cascade of events leading to the degradation of a specific target protein.
The overall process can be summarized in the following steps:
-
Ternary Complex Formation : The bifunctional PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN). The PEG2 linker in this compound plays a crucial role in enabling this complex to form by providing the necessary length and flexibility.[6]
-
Ubiquitination : The induced proximity of the POI to the E3 ligase machinery facilitates the transfer of ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Recycling : The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and the CRBN complex are released and can participate in further rounds of degradation, allowing the PROTAC to act catalytically.
Quantitative Data: Measuring Degradation Efficacy
The effectiveness of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). While specific data for PROTACs using the exact this compound linker is proprietary or dispersed across numerous studies, the tables below present representative data from published pomalidomide-based PROTACs targeting different proteins to illustrate typical efficacy.
Table 1: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 16 | EGFR | A549 | 32.9 | ~96 | [3] |
| ZQ-23 | HDAC8 | K562 | 147 | ~93 | [7] |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [8] |
Note: The linker structures in these examples are similar to a PEG-based linker but may not be identical to PEG2. Data is presented for illustrative purposes.
A common phenomenon observed with potent PROTACs is the "hook effect," where degradation efficiency decreases at very high concentrations.[3] This is attributed to the formation of unproductive binary complexes (PROTAC-POI or PROTAC-CRBN) that compete with the formation of the productive ternary complex.[3]
Experimental Protocols
Characterizing a novel PROTAC synthesized from this compound involves a series of key experiments to confirm its mechanism of action and quantify its efficacy.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the final conjugation step, where this compound is coupled to a warhead molecule containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand (warhead) with an available amine group
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere setup
-
Purification system (e.g., HPLC)
Methodology:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU, 1.2 eq) and the base (DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes to activate the carboxylic acid.
-
Add the amine-containing warhead (1.1 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final compound using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
This is the most common method to measure the reduction in target protein levels following PROTAC treatment.[1][9]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system
Methodology:
-
Cell Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a set duration (e.g., 16-24 hours).
-
Lysis : Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification : Determine the protein concentration of each lysate supernatant using a BCA assay.
-
SDS-PAGE and Transfer : Normalize protein amounts for all samples, add Laemmli buffer, and boil to denature. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[1]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful biophysical technique used to measure the binding kinetics and affinity of binary (PROTAC-POI, PROTAC-CRBN) and ternary complexes in real-time.[6][10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified, tagged E3 ligase (e.g., His-tagged CRBN complex)
-
Purified target protein (POI)
-
PROTAC compound
-
SPR running buffer
Methodology:
-
Immobilization : Immobilize the purified E3 ligase (ligand) onto the sensor chip surface.
-
Binary Interaction Analysis (PROTAC-CRBN) : Flow solutions of the PROTAC at various concentrations over the immobilized CRBN to determine the binding affinity (K₋) and kinetics (kₐ, k₋).
-
Binary Interaction Analysis (PROTAC-POI) : In a separate experiment, immobilize the POI and flow the PROTAC over its surface to determine the K₋ for this interaction.
-
Ternary Complex Formation : To measure the kinetics of the ternary complex, flow a solution containing a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized CRBN.[10]
-
Data Analysis : The resulting sensorgrams are fitted to kinetic models to determine the association rate (kₐ), dissociation rate (k₋), and equilibrium dissociation constant (K₋) for the ternary complex. This data can be used to calculate the cooperativity factor (alpha), which indicates how the binding of one protein influences the PROTAC's affinity for the other.[12]
Conclusion
This compound is a foundational reagent for the construction of PROTACs that harness the Cereblon E3 ligase for targeted protein degradation. Its structure provides a potent CRBN-binding moiety, a flexible PEG linker to facilitate ternary complex formation, and a reactive handle for straightforward conjugation to a wide array of target-binding warheads. A thorough understanding of the underlying mechanism of action, coupled with rigorous quantitative analysis through established experimental protocols, is essential for the successful design and optimization of novel, highly effective protein degraders for therapeutic applications. The continued exploration of linkerology and E3 ligase biology will undoubtedly propel this exciting field forward, with reagents like this compound serving as a cornerstone of innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. abmole.com [abmole.com]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. o2hdiscovery.co [o2hdiscovery.co]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. aragen.com [aragen.com]
- 12. benchchem.com [benchchem.com]
The Role of Pomalidomide as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931) is a third-generation immunomodulatory drug (IMiD) with potent anti-neoplastic and immunomodulatory activities. It is structurally related to thalidomide (B1683933) and lenalidomide (B1683929) but exhibits a distinct and more potent mechanism of action.[1] Pomalidomide is approved for the treatment of patients with relapsed and refractory multiple myeloma.[2] At the core of its therapeutic efficacy lies its function as a molecular glue, binding to the Cereblon (CRBN) protein, which is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3] This binding event does not inhibit the E3 ligase but rather redirects its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.[4] This guide provides a comprehensive technical overview of pomalidomide's mechanism of action, the downstream consequences of Cereblon binding, and detailed experimental protocols for its characterization.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Pomalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[] The CRL4-CRBN complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins. This complex consists of Cullin 4, DNA damage-binding protein 1 (DDB1), and the substrate receptor CRBN.[6]
By binding to a specific pocket on CRBN, pomalidomide induces a conformational change that creates a novel binding surface. This new surface facilitates the recruitment of proteins that are not normally targeted by the CRL4-CRBN complex.[7] These recruited proteins, or neosubstrates, are then polyubiquitinated by the E3 ligase, marking them for degradation by the 26S proteasome.[4]
Key Neosubstrates and Downstream Signaling
The most well-characterized neosubstrates of pomalidomide-bound Cereblon are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][8] These proteins are essential for the survival and proliferation of multiple myeloma cells.[8]
The degradation of IKZF1 and IKZF3 triggers a cascade of downstream events:
-
Direct Anti-Myeloma Effects: The degradation of Ikaros and Aiolos leads to the downregulation of key survival factors for myeloma cells, including interferon regulatory factor 4 (IRF4) and c-Myc.[6][9] This results in cell cycle arrest and the induction of apoptosis (programmed cell death).[6]
-
Immunomodulatory Effects: Pomalidomide also exerts potent immunomodulatory effects by altering the function of immune cells. In T-cells, the degradation of IKZF1 and IKZF3 leads to increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which are crucial for T-cell activation and proliferation.[3][10] Pomalidomide also enhances the cytotoxic activity of Natural Killer (NK) cells, further contributing to the anti-tumor immune response.[1][6]
dot
Caption: Pomalidomide binds to Cereblon, redirecting the CRL4 E3 ligase to degrade neosubstrates.
Quantitative Data
The following tables summarize key quantitative data related to the activity of pomalidomide.
Table 1: Binding Affinity of Immunomodulatory Drugs to Cereblon
| Compound | Binding Affinity (Kd) to CRBN-DDB1 |
| Pomalidomide | ~157 nM |
| Lenalidomide | ~178 - 640 nM |
| Thalidomide | ~250 nM |
Data compiled from various sources. Experimental conditions may differ.
Table 2: Pomalidomide-Induced Degradation of Neosubstrates in Multiple Myeloma Cell Lines
| Neosubstrate | Cell Line | DC50 (nM) | Dmax (%) |
| Aiolos (IKZF3) | MM.1S | 8.7 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximal degradation.[11]
Table 3: Anti-proliferative Activity of Pomalidomide in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) at 48h |
| RPMI8226 | 8 |
| OPM2 | 10 |
IC50: Half-maximal inhibitory concentration.[12]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot for IKZF1/IKZF3 Degradation
This protocol is for assessing the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) in a multiple myeloma cell line such as MM.1S.[11]
Materials:
-
MM.1S cells
-
Pomalidomide
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies for IKZF1, IKZF3, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Culture MM.1S cells to the desired density. Treat cells with various concentrations of pomalidomide or DMSO for the desired time (e.g., 6 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with cold PBS. Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and image using a chemiluminescence detector.
-
Analysis: Quantify the band intensities and normalize to the loading control.
dot
Caption: Workflow for assessing pomalidomide-induced protein degradation via Western Blot.
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Following treatment, harvest cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.
-
Gating: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
dot
Caption: Quadrant gating for apoptosis analysis by flow cytometry.
T-Cell Co-stimulation Assay
This protocol assesses the immunomodulatory effect of pomalidomide on T-cell activation.[16]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Anti-CD3/CD28 beads
-
Pomalidomide
-
Complete RPMI-1640 medium
-
96-well round-bottom plate
-
ELISA kit for IL-2 or fluorescently-labeled antibodies for activation markers (e.g., CD25, CD69)
Procedure:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
T-Cell Stimulation: Add anti-CD3/CD28 beads at a bead-to-cell ratio of 1:2.
-
Pomalidomide Treatment: Immediately add pomalidomide at desired final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Readout:
-
Cytokine Production: Collect the supernatant to measure IL-2 levels by ELISA.
-
Activation Markers: Stain cells with fluorescently-labeled antibodies against T-cell activation markers and analyze by flow cytometry.
-
Conclusion
Pomalidomide's role as a Cereblon E3 ligase ligand represents a paradigm-shifting approach in cancer therapy. By co-opting the cell's own protein disposal machinery, pomalidomide induces the targeted degradation of key oncoproteins, leading to potent anti-myeloma and immunomodulatory effects. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of pomalidomide and to develop novel therapeutics that leverage the principles of targeted protein degradation. A thorough understanding of these technical aspects is crucial for the continued advancement of this promising class of therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomalidomide for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLZF and its fusion proteins are pomalidomide-dependent CRBN neosubstrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pomalidomide in patients with multiple myeloma: potential impact on the reconstitution of a functional T-cell immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
Synthesis of Pomalidomide-PEG2-COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathways for Pomalidomide-PEG2-COOH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and relevant data to support researchers in the field of targeted protein degradation.
This compound serves as a bifunctional molecule, incorporating the Pomalidomide (B1683931) moiety for recruitment of the Cereblon (CRBN) E3 ubiquitin ligase and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This terminal functional group allows for straightforward conjugation to a ligand targeting a protein of interest, forming the final PROTAC construct.
Core Synthesis Strategy
The primary and most efficient synthetic route to this compound involves a two-step process:
-
Synthesis of a reactive Pomalidomide precursor: This typically involves the preparation of 4-fluoropomalidomide.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom of 4-fluoropomalidomide is displaced by the amine group of an amino-PEG2-carboxylic acid linker.
An alternative, though less commonly cited, approach involves the direct acylation of the 4-amino group of pomalidomide with a PEG linker that has been activated as an acyl chloride or other reactive carbonyl species. However, the SNAr approach generally offers higher yields and better selectivity.
Detailed Synthesis Pathway
The logical workflow for the synthesis of this compound is depicted below.
Caption: General synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of 4-Fluoropomalidomide
A common precursor for the synthesis of 4-substituted pomalidomide analogs is 4-fluorothalidomide, which is then converted to 4-fluoropomalidomide. However, a more direct route starts from 4-fluoro-2-methyl-1,3-dinitrobenzene. For the purpose of this guide, we will outline the more established method starting from a fluorinated phthalic anhydride derivative.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Fluorophthalic Anhydride | 166.10 |
| 3-Aminopiperidine-2,6-dione hydrochloride | 164.59 |
| Sodium Acetate (B1210297) | 82.03 |
| Acetic Acid | 60.05 |
Procedure:
-
To a stirred solution of 4-fluorophthalic anhydride (1.0 eq) in glacial acetic acid (10 mL/g of anhydride), add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq) and anhydrous sodium acetate (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water (100 mL) with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water (3 x 50 mL) and then with cold ethanol (B145695) (2 x 20 mL).
-
Dry the solid under vacuum at 60 °C to yield 4-fluoropomalidomide as an off-white to pale yellow solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 75-85% |
| Purity (HPLC) | >95% |
Step 2: Synthesis of this compound via SNAr Reaction
This step involves the nucleophilic aromatic substitution of the fluorine atom on 4-fluoropomalidomide with the primary amine of the PEG linker.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| 4-Fluoropomalidomide | 275.22 |
| 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid | 177.19 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 |
| Dimethyl Sulfoxide (DMSO) | 78.13 |
Procedure:
-
In a round-bottom flask, dissolve 4-fluoropomalidomide (1.0 eq) and 3-(2-(2-aminoethoxy)ethoxy)propanoic acid (1.2 eq) in anhydrous DMSO (20 mL/g of 4-fluoropomalidomide).
-
Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 16-24 hours under a nitrogen atmosphere. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (100 mL) and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with dichloromethane (B109758) (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol) to afford this compound as a solid.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Purity (HPLC) | >98% |
| 1H NMR | Consistent with expected structure |
| Mass Spec (ESI) | [M+H]+ calculated: 434.15; found: 434.2 |
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process.
A Technical Guide to Targeted Protein Degradation Using Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] Unlike conventional inhibitors that merely block the function of a target protein, TPD co-opts the cell's natural protein disposal machinery to eliminate the entire target protein.[2] This is achieved through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[1][]
Pomalidomide (B1683931), an immunomodulatory drug (IMiD), has become a cornerstone in the development of PROTACs.[5][] It functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-4A RING E3 ligase complex (CRL4-CRBN).[5][7] By incorporating pomalidomide or its derivatives into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex to induce the degradation of a wide array of target proteins.[][7] This guide provides an in-depth technical overview of the core principles, experimental methodologies, and data analysis involved in the development and characterization of pomalidomide-based PROTACs.
Mechanism of Action of Pomalidomide-Based PROTACs
The mechanism of action of a pomalidomide-based PROTAC is a multi-step process that culminates in the selective degradation of a target protein.
-
Ternary Complex Formation : The PROTAC molecule, being bifunctional, simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) E3 ligase.[8] This brings the POI and CRBN into close proximity, forming a key intermediate known as the ternary complex (POI-PROTAC-CRBN).[] The stability and conformation of this ternary complex are critical determinants of the efficiency and selectivity of the subsequent degradation process.[]
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the CRL4-CRBN E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI.[9][10] This process, known as polyubiquitination, results in the attachment of a chain of ubiquitin molecules to the target protein.[10]
-
Proteasomal Degradation : The polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, the cell's primary machinery for degrading unwanted or misfolded proteins.[1][11] The proteasome recognizes and binds to the polyubiquitinated POI, unfolds it, and proteolytically degrades it into small peptides.[1] The PROTAC molecule and the E3 ligase are not consumed in this process and can subsequently engage another target protein, enabling a catalytic mode of action.[12]
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by two key parameters: DC50, the concentration of the PROTAC that induces 50% degradation of the target protein, and Dmax, the maximum percentage of protein degradation achieved.[2] The following tables summarize quantitative data for several pomalidomide-based PROTACs targeting different proteins.
Table 1: On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | ~10 | >90 | HeLa | [14] |
| ARV-825 | BRD4 | Pomalidomide | ~1 | >95 | RS4;11 | [15] |
| ZQ-23 | HDAC8 | Pomalidomide | 147 | 93 | - | [16] |
| KP-14 | KRAS G12C | Pomalidomide | ~1250 | - | NCI-H358 | [17] |
| GP262 | PI3K | Pomalidomide | 42.23 - 227.4 | - | MDA-MB-231 | [18] |
| GP262 | mTOR | Pomalidomide | 45.4 | - | MDA-MB-231 | [18] |
Table 2: Off-Target Degradation Profile of Pomalidomide-Based PROTACs against Zinc-Finger Proteins
Pomalidomide itself can induce the degradation of certain zinc-finger (ZF) proteins, which can lead to off-target effects for pomalidomide-based PROTACs.[19] Modifications to the pomalidomide scaffold, particularly at the C5 position, have been explored to mitigate this off-target activity.[19][20]
| PROTAC Compound | Off-Target Zinc-Finger Protein | Degradation Observed | Reference |
| Pomalidomide | IKZF1, IKZF3 | Yes | [5][] |
| Pomalidomide-based PROTACs (general) | Various ZF proteins | Can occur | [19] |
| C5-modified Pomalidomide PROTACs | Reduced ZF protein degradation | Yes | [19] |
Key Experimental Protocols
A variety of in vitro and cell-based assays are essential for the comprehensive characterization of pomalidomide-based PROTACs.
Target Protein Degradation Assay (Western Blot)
This is a fundamental assay to quantify the extent of target protein degradation induced by a PROTAC.[2][11]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
-
-
SDS-PAGE and Western Blotting:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR): SPR measures the binding kinetics and affinity of the PROTAC to the POI and CRBN, and the formation of the ternary complex in real-time.[22]
-
Biolayer Interferometry (BLI): Similar to SPR, BLI can be used to study ternary complex formation, offering a higher throughput format.[23]
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and stoichiometry (n), offering a comprehensive understanding of the ternary complex formation.[22]
-
NanoBRET™ Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the proximity of the POI and CRBN, providing a direct readout of ternary complex formation in a cellular context.[13][24]
General Methodology for a Proximity-Based Assay (e.g., NanoBRET™):
-
Cell Line Engineering:
-
Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.[24]
-
-
Cell Plating and Labeling:
-
Plate the engineered cells in a white, opaque multi-well plate.
-
Add the HaloTag® ligand (fluorescent acceptor) to the cells and incubate.
-
-
PROTAC Treatment and Signal Detection:
-
Add the PROTAC at various concentrations.
-
Add the NanoLuc® substrate (furimazine).
-
Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) luminescence signals using a plate reader.[13]
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.[13]
-
Ubiquitination Assays
These assays confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
In Vitro Ubiquitination Assay: This cell-free assay reconstitutes the ubiquitination cascade to directly measure the ubiquitination of the target protein in the presence of the PROTAC, E1, E2, E3 (CRBN complex), and ubiquitin.[9][14]
-
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot): This assay involves immunoprecipitating the target protein from cell lysates treated with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) and then performing a Western blot to detect ubiquitinated forms of the protein.[10][11]
Methodology for In-Cell Ubiquitination Assay:
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a defined period.
-
-
Immunoprecipitation:
-
Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.[11]
-
Target Engagement Assays
These assays confirm that the PROTAC binds to its intended targets (POI and CRBN) within the complex cellular environment.
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a protein upon ligand binding.[25][26] An increase in the melting temperature of the POI and/or CRBN in the presence of the PROTAC indicates target engagement.[25][27]
Methodology for CETSA:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the PROTAC or vehicle control.
-
-
Heat Shock:
-
Heat the samples to a range of temperatures to induce protein denaturation.
-
-
Protein Extraction and Analysis:
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[25]
-
Conclusion
Pomalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. By leveraging the cell's own protein disposal system, these molecules offer a novel therapeutic strategy with the potential to overcome the limitations of traditional inhibitors. A thorough understanding of their mechanism of action, coupled with a robust suite of experimental assays for their characterization, is crucial for the successful development of this promising class of drugs. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, evaluate, and optimize pomalidomide-based PROTACs for a wide range of therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTACs Criteria | Chemical Probes Portal [chemicalprobes.org]
- 5. benchchem.com [benchchem.com]
- 7. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lifesensors.com [lifesensors.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of KRas G12C-IN-3 and Pomalidomide-based PROTACs as degraders of endogenous KRAS G12C with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. pelagobio.com [pelagobio.com]
- 26. pelagobio.com [pelagobio.com]
- 27. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
The Strategic Evolution of Pomalidomide Derivatives in PROTAC Development: A Technical Guide
For Immediate Release
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. This technical guide provides an in-depth review of the critical role of pomalidomide (B1683931) derivatives in the development of these novel drug candidates. Pomalidomide, an immunomodulatory agent, has been ingeniously repurposed as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN). This interaction forms the cornerstone of a significant class of PROTACs, enabling the selective degradation of a wide array of disease-causing proteins. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core principles, experimental methodologies, and quantitative data underpinning the use of pomalidomide-based PROTACs.
Introduction to Pomalidomide in PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] Pomalidomide's function in this paradigm is to engage the CRBN E3 ligase complex.[4][5] This induced proximity between the POI and the E3 ligase machinery facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[4] This process effectively eliminates the target protein from the cellular environment, offering a distinct advantage over traditional small molecule inhibitors.
Pomalidomide is a preferred CRBN ligand due to its strong binding affinity and the convenient handle it provides for linker attachment, often at the C4 or C5 position of the phthalimide (B116566) ring.[6][7] Modifications at these positions can significantly influence the efficacy and selectivity of the resulting PROTAC.
The Rise of Pomalidomide-C5-Azide: A Versatile Building Block
A key innovation in the field has been the development of pomalidomide-C5-azide, a derivative that has become a widely used building block for PROTAC synthesis.[1][8] The azide (B81097) group at the C5 position allows for facile and efficient conjugation to a target protein ligand functionalized with a terminal alkyne via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[7][8] This modular approach enables the rapid generation of PROTAC libraries with diverse linkers and target-binding moieties for subsequent screening and optimization.[7]
Mitigating Off-Target Effects through C5-Substitution
A significant challenge with early pomalidomide-based PROTACs was the off-target degradation of endogenous zinc finger (ZF) proteins.[2][9] This unintended activity stems from the inherent ability of the pomalidomide moiety to recruit these proteins to CRBN.[9] Strategic modifications at the C5 position of the phthalimide ring have been shown to sterically hinder the interaction with ZF proteins without compromising the recruitment of CRBN.[2] This has led to the development of more selective PROTACs with improved safety profiles.[2][10]
Data Presentation: Quantitative Analysis of Pomalidomide-Based PROTACs
The following tables summarize key quantitative data for various pomalidomide-based PROTACs, providing a comparative overview of their performance.
Table 1: Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound 16 | EGFR | A549 | - | 96 | [11] |
| ZQ-23 | HDAC8 | - | 147 | 93 | |
| dBET1 | BRD4 | MV4;11 | ~1.8 | >95 | [6] |
| ARV-825 | BRD4 | RS4;11 | <1 | >95 | [6] |
Note: '-' indicates data not explicitly reported in the cited source. Experimental conditions may vary between studies.
Table 2: Kinase Inhibitory Activity of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 16 | EGFRWT | 0.10 | [12][11] |
| Compound 16 | EGFRT790M | 4.02 | [12][11] |
| Compound 15 | EGFRWT | 0.22 | [12] |
| Compound 17 | EGFRWT | 0.19 | [12] |
Table 3: Binding Affinity of Pomalidomide to CRBN
| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Competitive Titration | [8][13] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of pomalidomide-based PROTACs. The following sections outline key experimental protocols.
Synthesis of Pomalidomide-C5-Azide PROTACs via Click Chemistry
This protocol describes a general method for conjugating a pomalidomide-C5-azide moiety to an alkyne-modified target protein ligand.[1]
-
Dissolution: Dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water or DMF).
-
Catalyst Preparation: Add a copper(I) source, such as copper(II) sulfate (B86663) pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (B8700270) (0.2 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification and Characterization: Upon completion, purify the PROTAC product using appropriate chromatographic techniques. Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.[1]
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is the primary assay to quantify the dose-dependent degradation of the target protein.[2]
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH, β-actin) and compare to the vehicle control to determine the percentage of degradation. Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[2]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2]
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5-10 times the DC50). Include a co-treatment group with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.[2]
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with a primary antibody against the target protein to immunoprecipitate the protein of interest. Use Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads and perform SDS-PAGE and Western blotting.
-
Detection: Probe the membrane with a primary antibody against ubiquitin. A high molecular weight smear indicates polyubiquitination of the target protein.[2]
Competitive Binding Assay (e.g., TR-FRET)
This assay confirms that the pomalidomide moiety of the PROTAC retains its ability to bind to Cereblon.
-
Assay Principle: A fluorescently labeled pomalidomide tracer that binds to CRBN is used.
-
Competition: The unlabeled PROTAC is added in increasing concentrations to compete with the tracer for binding to CRBN.
-
Detection: The reduction in the TR-FRET signal is measured, which is proportional to the displacement of the tracer by the PROTAC.
-
Data Analysis: The IC50 value is determined, which represents the concentration of the PROTAC required to inhibit 50% of the tracer binding.
Visualizing the Molecular Logic: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in pomalidomide-based PROTAC development.
Conclusion
Pomalidomide and its derivatives, particularly C5-functionalized versions, have proven to be indispensable tools in the development of PROTACs. Their ability to potently and selectively recruit the E3 ligase Cereblon has enabled the degradation of a multitude of high-value therapeutic targets. As our understanding of the ternary complex formation and the nuances of linkerology continues to grow, we can anticipate the development of even more sophisticated and effective pomalidomide-based PROTACs. This guide provides a foundational understanding of the current landscape, empowering researchers to contribute to the advancement of this exciting therapeutic frontier.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Designing PROTACs with Pomalidomide-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Design Strategy
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3][4] This guide focuses on the design principles of PROTACs incorporating Pomalidomide, a PEG2 linker, and a terminal carboxylic acid (COOH), a combination that offers a powerful platform for targeted protein degradation.
Pomalidomide serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][5] Upon binding, it redirects the CRL4-CRBN complex to ubiquitinate and mark the target protein for degradation by the 26S proteasome.[5][6][7] The choice of Pomalidomide is advantageous due to its well-characterized binding to CRBN and its established clinical relevance.[3][7]
The linker is a critical component that influences a PROTAC's efficacy, solubility, and cell permeability.[1][8][9] A Polyethylene Glycol (PEG) linker, specifically a PEG2 (two ethylene (B1197577) glycol units) linker, is often employed to enhance the hydrophilicity and solubility of the PROTAC molecule.[8][10][11] This can improve pharmacokinetic properties and facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][8][9] The terminal carboxylic acid (COOH) group on the linker provides a versatile handle for conjugation to the POI-binding ligand through amide bond formation, a robust and common bioconjugation strategy.[12][13]
The general mechanism of action for a PROTAC synthesized using Pomalidomide-PEG2-COOH is as follows:
-
Ternary Complex Formation : The PROTAC simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[6][14]
-
Ubiquitination : This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[6][14]
-
Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[6][14]
-
Recycling : The PROTAC is released and can catalytically induce the degradation of multiple target protein molecules.[6]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the design and evaluation of Pomalidomide-based PROTACs.
Table 1: Pomalidomide Binding Affinity to Cereblon (CRBN)
| Assay Type | System | Ligand | Kd/Ki/IC50 (nM) | Reference |
| Fluorescence Polarization | Recombinant hsDDB1-hsCRBN | Pomalidomide | 156.60 (Ki) | [15] |
| Isothermal Titration Calorimetry | Recombinant DDB1-CRBN | Pomalidomide | 157 (Kd) | [15] |
| Surface Plasmon Resonance | Recombinant His-tagged CRBN | Pomalidomide | 264 ± 18 (Kd) | [7] |
| Competitive Binding Assay | U266 myeloma extracts | Pomalidomide | ~2000 (IC50) | [16] |
Table 2: Representative Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | E3 Ligase Recruiter | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide | various | - | >95 | [2] |
| Compound 16 | BRD9 | Pomalidomide derivative | - | - | - | [] |
| ZQ-23 | HDAC8 | Pomalidomide | - | 147 | 93 | [18] |
| TD9 | Tyrosinase | Pomalidomide | - | ~50,000 | 61 | [19] |
| JPS016 (9) | HDAC1/HDAC3 | Pomalidomide derivative | HCT116 | 550 / 530 | - | [20] |
Note: DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC, target protein, and experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.[5][21]
Materials:
-
4-fluorothalidomide
-
Amino-PEG2-COOH
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Protocol:
-
Dissolve 4-fluorothalidomide and Amino-PEG2-COOH in DMF.
-
Add DIPEA to the reaction mixture.
-
Heat the reaction mixture (e.g., to 90°C) and stir for a specified time (e.g., 12 hours).[22]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, purify the product using standard chromatographic techniques (e.g., column chromatography).
Western Blot for PROTAC-Induced Degradation
Western blotting is a standard method to quantify the degradation of the target protein.[23][24]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection and Analysis: Develop the blot using a chemiluminescent substrate and image the bands. Quantify band intensities and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[23][24]
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the PROTAC's mechanism of action.[14][25] Several biophysical and biochemical assays can be employed.[26][27]
a) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the interaction between two molecules.[14][28]
Protocol Outline:
-
Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In a microplate, combine the labeled proteins with varying concentrations of the PROTAC.
-
After an incubation period, measure the FRET signal. An increase in the FRET signal indicates the formation of the ternary complex. The data often results in a bell-shaped curve, with the peak reflecting the optimal concentration for complex formation.[26][27]
b) Fluorescence Polarization (FP)
FP can be used to determine binary and ternary binding affinities.[26][27]
Protocol Outline for Ternary Complex Affinity:
-
Saturate the PROTAC with one of the binding partners (e.g., the E3 ligase).
-
Titrate this binary complex into a solution containing a fluorescently labeled version of the other binding partner (the target protein).
-
Measure the change in fluorescence polarization to determine the binding affinity of the ternary complex.[26][27]
c) Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)
AlphaLISA is another proximity-based assay that can detect ternary complex formation.[26][27]
Protocol Outline:
-
Use donor and acceptor beads conjugated to antibodies or tags that recognize the target protein and the E3 ligase.
-
In the presence of a PROTAC that brings the two proteins together, the beads come into close proximity, generating a chemiluminescent signal.
-
Similar to TR-FRET, titrating the PROTAC will produce a bell-shaped curve, with the signal intensity correlating to the amount of ternary complex formed.[26][27]
Visualizations
The following diagrams illustrate key concepts and workflows in the design and evaluation of Pomalidomide-based PROTACs.
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
Caption: Experimental workflow for the development of Pomalidomide-based PROTACs.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. One moment, please... [jenkemusa.com]
- 12. nbinno.com [nbinno.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Ternary Complex Formation [promega.sg]
- 26. tandfonline.com [tandfonline.com]
- 27. Ternary complex formation - Profacgen [profacgen.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Synthesizing a PROTAC: A Detailed Protocol Using Pomalidomide-PEG2-COOH
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs) by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Pomalidomide is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-CRBN E3 ubiquitin ligase complex.[2]
This document provides a detailed protocol for the synthesis of a PROTAC using a pomalidomide-PEG2-COOH building block. The carboxylic acid functionality of this linker allows for the formation of a stable amide bond with an amine-containing ligand for the protein of interest. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]
The synthesis will be achieved through an amide coupling reaction facilitated by the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4] HATU is known for its rapid reaction times and high yields in amide bond formation, making it a suitable choice for complex molecule synthesis.[5]
PROTAC Synthesis Workflow
The overall workflow for the synthesis and characterization of the pomalidomide-based PROTAC is depicted below.
Caption: A general workflow for the synthesis of a pomalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-functionalized Protein of Interest (POI) Ligand
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
High-Resolution Mass Spectrometry (HRMS) system
Protocol for PROTAC Synthesis via HATU-mediated Amide Coupling
-
Reaction Setup:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve the amine-functionalized POI ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the solution of the amine-functionalized POI ligand to the activated this compound mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by LC-MS, typically for 2-12 hours until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS.
-
Verify the structure of the PROTAC by ¹H and ¹³C NMR spectroscopy.
-
Determine the exact mass of the synthesized PROTAC using HRMS.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of pomalidomide-based PROTACs using different coupling methods and linkers.
| E3 Ligand Moiety | Linker Type | Coupling Method | Typical Yield (%) | Purity (%) | Reference(s) |
| Pomalidomide | PEG | HATU/DIPEA | 40-70 | >95 | [4] |
| Pomalidomide | Alkyl | HATU/DIPEA | 35-65 | >95 | [5] |
| Pomalidomide | PEG | EDC/HOBt | 30-60 | >95 | [4] |
| 4-Fluorothalidomide | PEG-Amine | SNAr | 25-50 | >90 | [6] |
| Pomalidomide-azide | Alkyne-PEG | CuAAC | 50-85 | >95 | [2] |
Note: Yields and purity can vary depending on the specific POI ligand and reaction conditions.
Signaling Pathway Visualization
Pomalidomide-based PROTACs are effective in degrading a variety of target proteins. A well-studied example is the degradation of Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. explorationpub.com [explorationpub.com]
Application Notes and Protocols for the Conjugation of Pomalidomide-PEG2-COOH to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent conjugation of Pomalidomide-PEG2-COOH to a protein of interest, such as a monoclonal antibody, for applications in targeted protein degradation, including the development of Proteolysis Targeting Chimeras (PROTACs). The protocols focus on the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxyl group of the pomalidomide (B1683931) linker and primary amine groups on the target protein.
Introduction
Pomalidomide is an immunomodulatory agent that functions as a molecular glue, recruiting specific target proteins to the E3 ubiquitin ligase Cereblon (CRBN) for subsequent ubiquitination and proteasomal degradation.[1][2] this compound is a derivative that incorporates a polyethylene (B3416737) glycol (PEG) spacer and a terminal carboxylic acid, allowing for its covalent attachment to other molecules.[3] By conjugating this molecule to a protein that can target a specific cell type or protein of interest, researchers can create powerful tools for targeted protein degradation.
The most common method for conjugating a molecule with a carboxylic acid to a protein is through the formation of an amide bond with the primary amines of lysine (B10760008) residues on the protein surface. This is typically achieved using a two-step reaction involving EDC and NHS.[4][5] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester. The NHS ester is then sufficiently stable to react with a primary amine on the protein, forming a stable amide bond and releasing NHS.[4][6]
Experimental Protocols
This section provides a detailed protocol for the conjugation of this compound to a protein of interest using EDC/NHS chemistry. It is important to note that the optimal reaction conditions, including molar ratios of reactants and incubation times, may need to be optimized for each specific protein and application.
Materials and Reagents
-
Protein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), free of primary amines like Tris.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved aqueous solubility.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[4]
-
Coupling Buffer: PBS, pH 7.2-8.0.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5.
-
Desalting columns or dialysis cassettes for purification.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare the protein of interest at a known concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS. If the storage buffer contains primary amines, exchange it with PBS using a desalting column or dialysis.
-
This compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive.
Step 2: Activation of this compound
-
In a microcentrifuge tube, add the desired molar excess of this compound stock solution to a calculated volume of Activation Buffer.
-
Add a molar excess of EDC and NHS (a common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of NHS over this compound).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Step 3: Conjugation to the Protein of Interest
-
Add the activated this compound solution to the protein solution. The volume of the activated linker solution should ideally not exceed 5-10% of the protein solution volume to avoid high concentrations of organic solvent.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary. The reaction between the NHS ester and primary amines is most efficient at this pH range.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching and Purification
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purify the Pomalidomide-protein conjugate from excess reagents and byproducts using a desalting column or dialysis against PBS.
Characterization of the Conjugate
After purification, it is crucial to characterize the conjugate to determine the extent of labeling, referred to as the Drug-to-Antibody Ratio (DAR) for antibody conjugates.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute as it can affect both the efficacy and safety of the conjugate.[7][] Several methods can be used to determine the DAR:
-
UV-Vis Spectrophotometry: This is a simple method that relies on the distinct UV absorbance maxima of the protein (typically at 280 nm) and Pomalidomide. By measuring the absorbance of the conjugate at both wavelengths, the concentrations of the protein and the conjugated molecule can be determined, and the DAR can be calculated using the Beer-Lambert law.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic this compound increases the overall hydrophobicity of the protein, species with different numbers of conjugated molecules can be resolved.[9][10] The weighted average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Intact mass analysis of the conjugate by techniques like ESI-MS can provide a precise measurement of the molecular weight. The mass difference between the unconjugated and conjugated protein allows for the determination of the number of attached this compound molecules and the distribution of different species.[1][7]
Data Presentation
The following table provides a template for summarizing the quantitative data from the conjugation and characterization experiments.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |
| Protein Concentration (mg/mL) | |||
| Molar Ratio (Protein:Pom-PEG2-COOH:EDC:NHS) | |||
| Reaction Time (hours) | |||
| Reaction Temperature (°C) | |||
| Purification Method | |||
| Final Conjugate Concentration (mg/mL) | |||
| Average DAR (by UV-Vis) | |||
| Average DAR (by HIC-HPLC) | |||
| DAR Distribution (by MS) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for conjugating this compound to a protein.
Pomalidomide Signaling Pathway
Caption: Simplified signaling pathway of Pomalidomide-induced protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 9. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Pomalidomide-PEG2-COOH: Application Notes and Protocols for EGFR Degradation in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of Pomalidomide-PEG2-COOH in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Epidermal Growth Factor Receptor (EGFR) in cancer cells. This compound is a functionalized E3 ligase ligand-linker conjugate, incorporating the Cereblon (CRBN) ligand pomalidomide (B1683931) and a PEG2 linker with a terminal carboxylic acid.[1] This reactive handle allows for the covalent conjugation to a target-specific ligand, creating a heterobifunctional PROTAC. The resulting PROTAC can simultaneously bind to EGFR and the CRBN E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of EGFR. This approach offers a powerful strategy to overcome resistance to traditional EGFR inhibitors.[2]
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver in the progression of various cancers.[3] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance is a major challenge.[2] Targeted protein degradation using PROTACs offers an alternative therapeutic modality.[4] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1][4]
Pomalidomide is a well-established ligand for the CRBN E3 ubiquitin ligase.[5] this compound serves as a prefabricated building block for PROTAC synthesis, streamlining the development of novel degraders.[1] This document outlines the synthesis of an EGFR-targeting PROTAC using this compound, followed by detailed protocols for evaluating its biological activity in cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of Pomalidomide-Based EGFR PROTACs
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 16c | PC9 | 0.413 | [6] |
| Compound 16c | H1975 | 0.657 | [6] |
| PROTAC 14 | HCC827 | 0.000261 (DC50) | [7] |
| PROTAC 12 | HCC827 | 0.001944 (DC50) | [7] |
| PROTAC P3 | HCC827 | 0.00076 (IC50) | [7] |
Table 2: EGFR Degradation Efficiency of Pomalidomide-Based PROTACs
| Compound | Cell Line | Concentration (µM) | Dmax (%) | Time (h) | Reference |
| Compound 16 | A549 | 1 | ~96 | 72 | [2] |
| PROTAC 14 | HCC827 | 0.01 | ~91.2 | 24 | [7] |
| PROTAC 12 | HCC827 | 0.01 | ~85.1 | 24 | [7] |
Mandatory Visualizations
Caption: Mechanism of EGFR degradation by a Pomalidomide-based PROTAC.
Caption: Experimental workflow for the synthesis and evaluation of an EGFR-PROTAC.
Experimental Protocols
Protocol 1: Synthesis of an EGFR-PROTAC using this compound
This protocol describes a general method for conjugating this compound to an amine-containing EGFR ligand via amide bond formation.
Materials:
-
This compound
-
Amine-functionalized EGFR ligand (e.g., an analogue of Gefitinib or Erlotinib with a linker)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling reagent
-
Reaction vial, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a reaction vial, dissolve the amine-functionalized EGFR ligand (1.0 eq) in DMF.
-
Add this compound (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add the coupling reagent, PyBOP (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the final EGFR-PROTAC.
Protocol 2: Western Blot for PROTAC-Induced EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR in cancer cells following treatment with the synthesized PROTAC.[4]
Materials:
-
EGFR-positive cancer cell lines (e.g., A549, HCC827)
-
Cell culture medium and reagents
-
Synthesized EGFR-PROTAC
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the EGFR-PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).[2]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[8]
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.[4]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the β-actin loading control.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the β-actin band intensity. Calculate the percentage of EGFR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Protocol 3: MTT Cell Viability Assay
This assay is used to determine the cytotoxic effect of the EGFR-PROTAC on cancer cells.[9]
Materials:
-
Cancer cell lines
-
96-well plates
-
EGFR-PROTAC and DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR-PROTAC for a desired period (e.g., 72 hours).[10] Include a vehicle control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the PROTAC concentration to determine the IC50 value using non-linear regression analysis.[9]
Protocol 4: In Vitro EGFR Kinase Assay (Optional)
This assay can be used to determine if the EGFR-PROTAC also inhibits the kinase activity of EGFR.
Materials:
-
Recombinant EGFR enzyme
-
Kinase assay buffer
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
EGFR-PROTAC and DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the EGFR-PROTAC in kinase assay buffer. Prepare a master mix containing the peptide substrate and ATP.
-
Kinase Reaction:
-
Add the diluted EGFR-PROTAC or DMSO to the wells of a plate.
-
Add the recombinant EGFR enzyme and pre-incubate.
-
Initiate the reaction by adding the substrate/ATP master mix.
-
Incubate at 30°C for 60 minutes.[3]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
-
Data Measurement and Analysis: Read the luminescence using a luminometer. Plot the signal against the PROTAC concentration to determine the IC50 for kinase inhibition.
References
- 1. abmole.com [abmole.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and biological evaluation of proteolysis targeting chimeras (PROTACs) as an EGFR degraders based on osimertinib and lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Amine-Reactive Pomalidomide-PEG2-COOH in the Creation of PROTAC Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931), an immunomodulatory drug, is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives essential tools in the development of targeted protein degraders.[3][4][5]
This document provides detailed application notes and protocols for the use of Pomalidomide-PEG2-COOH, an amine-reactive building block, in the synthesis and evaluation of PROTAC libraries. This reagent incorporates the pomalidomide ligand and a flexible PEG2 linker terminating in a carboxylic acid, ready for conjugation to an amine-functionalized POI ligand. The use of such pre-functionalized building blocks streamlines the synthesis of PROTAC libraries, allowing for rapid exploration of structure-activity relationships.[6][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
Pomalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2]
Caption: Mechanism of pomalidomide-PROTAC-mediated protein degradation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the general procedure for coupling this compound with an amine-containing POI ligand.
Materials:
-
This compound
-
Amine-functionalized POI ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, TEA)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC system
-
Mass spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-functionalized POI ligand (1.0 eq) in the chosen anhydrous solvent.
-
Reagent Addition: Add this compound (1.0-1.2 eq), the peptide coupling reagent (e.g., HATU, 1.2-1.5 eq), and the organic base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of starting materials.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Caption: General workflow for PROTAC synthesis and evaluation.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a pomalidomide-based PROTAC.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and reagents
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the POI signal to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[4]
-
Data Presentation
The following tables summarize representative quantitative data for pomalidomide-based PROTACs from various studies.
Table 1: Synthesis and Characterization of Pomalidomide-Based PROTACs
| PROTAC Target | POI Ligand | Linker Attachment | Coupling Method | Yield (%) | Purity (%) | Reference |
| EGFR | Quinoxaline derivative | Amide bond | HATU, DIPEA in NMP | 56-60 | >95 | [6][8] |
| HDAC8 | HDAC6/8 dual inhibitor | Amide bond | Not specified | Not specified | >95 | [8][9] |
| KRAS G12C | KRas G12C-IN-3 | Amide bond | Not specified | Not specified | >95 | [2] |
Table 2: Biological Activity of Pomalidomide-Based PROTACs
| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | IC50 (µM) | Reference |
| EGFR (Compound 16) | A549 | Not specified | 96 | 0.10 (EGFRwt) | [8] |
| HDAC8 (ZQ-23) | Not specified | 147 | 93 | Not specified | [8][9] |
| KRAS G12C (KP-14) | NCI-H358 | ~1250 | Not specified | Not specified | [2] |
Conclusion
This compound is a versatile and valuable building block for the efficient synthesis of PROTAC libraries. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel pomalidomide-based PROTACs for targeted protein degradation. Careful optimization of the linker and POI ligand is crucial for achieving potent and selective degradation of the protein of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pomalidomide-PEG2-CO2H 95% | 2140807-17-4 [sigmaaldrich.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing Pomalidomide-PEG2-COOH Stock Solutions for In Vitro Assays
Introduction
Pomalidomide-PEG2-COOH is a synthetic E3 ligase ligand-linker conjugate. It incorporates the Pomalidomide-based cereblon (CRBN) ligand and a 2-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a carboxylic acid group.[1][2][3] This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible results in in vitro assays involving this compound. This document provides a detailed protocol for the preparation, storage, and handling of these stock solutions.
General Properties of this compound
A summary of the key physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Weight | 433.41 g/mol | [1][3][4] |
| Molecular Formula | C₂₀H₂₃N₃O₈ | [1][2][3] |
| Appearance | White to yellow solid | [2] |
| Purity | ≥95% | [5] |
| Solubility | Soluble in DMSO at ≥ 50 mg/mL | [1][2] |
| Storage (Solid) | Store at 4°C or -20°C, sealed and protected from moisture. | [1][2][3] |
Mechanism of Action and Applications
This compound functions as the E3 ligase-recruiting component in a PROTAC. The pomalidomide (B1683931) moiety binds to the cereblon (CRBN) E3 ubiquitin ligase.[1][2] The terminal carboxylic acid group allows for conjugation to a ligand that binds to a specific target protein. The resulting PROTAC molecule brings the target protein into proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Applications for this compound include:
-
PROTAC Development: Serving as a foundational building block for synthesizing novel PROTACs aimed at various protein targets.
-
In Vitro Degradation Assays: Use in cell-based assays to validate the degradation of target proteins.
-
Biochemical Assays: Studying the formation of the ternary complex (PROTAC, target protein, E3 ligase).
Figure 1. PROTAC mechanism of action using a Pomalidomide-based ligand.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile, low-binding pipette tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.
-
Calculate the Required Mass:
-
Use the formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol ) / 1000
-
For a 10 mM stock in 1 mL:
-
Mass (mg) = 10 mM × 1 mL × 433.41 g/mol / 1000 = 4.33 mg
-
-
-
Weigh the Compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare it.
-
Carefully weigh 4.33 mg of this compound powder directly into the tube.
-
-
Dissolve the Compound:
-
Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the powder.
-
Close the tube tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
If dissolution is difficult, gentle warming in a 37°C water bath or sonication may be applied.[1] Some suppliers suggest warming up to 60°C may be necessary for higher concentrations.[2]
-
-
Aliquot and Store:
Figure 2. Experimental workflow for stock solution preparation.
Data Presentation: Stock Solution Calculations
The following table provides pre-calculated mass requirements for preparing common stock concentrations of this compound (MW = 433.41 g/mol ).
| Desired Stock Concentration | Final Volume | Mass of this compound Required |
| 1 mM | 1 mL | 0.433 mg |
| 5 mM | 1 mL | 2.17 mg |
| 10 mM | 1 mL | 4.33 mg |
| 20 mM | 1 mL | 8.67 mg |
| 50 mM | 1 mL | 21.67 mg |
Storage and Stability
Proper storage is critical to maintaining the activity of this compound.
| Form | Storage Temperature | Stability | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[7][9] |
| DMSO Stock Solution | -20°C | ~1 month | [2][8] |
| DMSO Stock Solution | -80°C | ~6 months | Recommended for long-term storage.[2] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting is essential to preserve the integrity of the compound.[6][8]
-
Final DMSO Concentration: When diluting the stock solution into aqueous media for assays, ensure the final DMSO concentration is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity or off-target effects.[6][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[9]
-
Aqueous Instability: Do not store this compound in aqueous solutions for extended periods. Prepare fresh dilutions from the DMSO stock for each experiment.[10][11]
Safety Precautions
-
Handle this compound in accordance with its Safety Data Sheet (SDS).[12]
-
Pomalidomide is a thalidomide (B1683933) analog and should be considered potentially hazardous.[8][10]
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wash hands thoroughly after handling.
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:2140807-17-4 | Biopharma PEG [biochempeg.com]
- 4. This compound | C20H23N3O8 | CID 134589759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pomalidomide-PEG2-C2-NH2 hydrochloride ≥95% | 2245697-87-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Pomalidomide | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. abmole.com [abmole.com]
Applications of Pomalidomide-PEG2-COOH in Developing Degraders for Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death.[1][2] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these pathogenic proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[5] Pomalidomide-PEG2-COOH is a key building block in the synthesis of PROTACs, incorporating the pomalidomide moiety for CRBN recruitment and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This terminal group allows for straightforward conjugation to a ligand that binds to a specific protein of interest, enabling the creation of potent and selective degraders for therapeutic intervention in neurodegenerative diseases.
Data Presentation: Quantitative Analysis of Pomalidomide-Based Degraders
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved). While specific data for this compound-based degraders for neurodegenerative targets is still emerging, the following table provides representative data for pomalidomide-based PROTACs targeting other proteins to illustrate typical quantitative parameters.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| Compound 16 | EGFRWT | A549 | 32.9 nM | >95% (at 1 µM) | [6] |
| ZQ-23 | HDAC8 | - | 147 nM | 93% | [7] |
| RC-3 | BTK | Mino | <10 nM | >85% | [8] |
| T3 | α-Synuclein aggregates | - | 1.57 ± 0.55 µM | - | [9] |
| T3 | total tau | - | 4.09 ± 0.90 µM | - | [9] |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for a this compound based degrader involves hijacking the ubiquitin-proteasome system (UPS). The degrader forms a ternary complex between the target protein and the CRBN E3 ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.
Figure 1: General mechanism of action for a pomalidomide-based PROTAC.
Signaling Pathways in Neurodegeneration Targeted by Protein Degradation
The degradation of key pathogenic proteins in neurodegenerative diseases can impact several downstream signaling pathways, potentially restoring cellular homeostasis.
Tau Degradation: The removal of aggregated tau can influence pathways related to microtubule stability, axonal transport, and apoptosis.
Figure 2: Downstream effects of targeted tau degradation.
α-Synuclein Degradation: Clearing α-synuclein aggregates can mitigate mitochondrial dysfunction, oxidative stress, and neuroinflammation.[10][11]
Figure 3: Impact of α-synuclein degradation on cellular pathways.
Experimental Protocols
Protocol 1: Synthesis of a this compound Based Degrader
This protocol describes a general method for the conjugation of this compound to a target protein ligand containing a primary amine via amide bond formation.
Materials:
-
This compound
-
Amine-containing target protein ligand
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine-containing target protein ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add this compound (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Quantifying Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a this compound based degrader in a neuronal cell line.[3][5]
Materials:
-
Neuronal cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the PROTAC in neuronal cells using a commercially available luminescent cell viability assay (e.g., CellTiter-Glo®).[13]
Materials:
-
Neuronal cell line
-
Pomalidomide-based PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed neuronal cells in an opaque-walled 96-well plate at a suitable density.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Record the luminescence using a luminometer.
-
Subtract the average background luminescence (from wells with medium only) from all measurements.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value.
-
Experimental and Logical Workflows
The development of a this compound based degrader for a neurodegenerative disease target follows a structured workflow, from initial design to in vivo validation.
Figure 4: Experimental workflow for developing a pomalidomide-based degrader.
The logical progression of a PROTAC development project involves iterative cycles of design, synthesis, and testing to identify a lead candidate with optimal properties for therapeutic development.
Figure 5: Logical relationships in PROTAC development for neurodegenerative diseases.
References
- 1. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Effective Dual PROTAC Degraders for Neurodegenerative Disease-Associated Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Proteomic Analysis of Pomalidomide-PROTAC Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow and protocols for the proteomic analysis of cells following treatment with Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This guide is intended to assist in the successful design, execution, and interpretation of proteomic experiments to assess the efficacy and selectivity of novel protein degraders.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1] Pomalidomide-based PROTACs are heterobifunctional molecules that recruit the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This targeted protein degradation (TPD) approach offers a promising therapeutic strategy for a wide range of diseases, including cancer.[3]
Mass spectrometry-based proteomics is an indispensable tool for evaluating the performance of PROTACs.[1][4] It allows for the global and quantitative assessment of protein level changes, enabling the confirmation of on-target degradation, determination of degradation efficiency (DC50 and Dmax), and identification of off-target effects.[1][5] This document outlines a comprehensive workflow for such an analysis.
I. Experimental Workflow Overview
The overall experimental workflow for proteomic analysis after Pomalidomide-PROTAC treatment involves several key stages, from cell culture and treatment to mass spectrometry analysis and data interpretation.
Caption: A comprehensive workflow for proteomic analysis of Pomalidomide-PROTAC treated cells.
II. Quantitative Data Presentation
A primary goal of proteomic analysis in PROTAC development is to quantify the degradation of the target protein and assess off-target effects. The following tables provide examples of how to present such quantitative data.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs [6]
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (B1683931) (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [6] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified | [6] |
This table showcases the high potency of the CRBN-based PROTAC ARV-825 in degrading BRD4 in Jurkat cells. While a direct comparison is challenging due to different cell lines, both PROTACs demonstrate nanomolar degradation capabilities.[6]
Table 2: Representative Proteomics Data for Selectivity Analysis
| Protein | Gene | Function | Fold Change (PROTAC/Vehicle) | p-value |
| Target Protein X | TPX | Kinase | -4.5 | < 0.001 |
| Off-Target Protein A | OTPA | Transcription Factor | -1.2 | 0.045 |
| Zinc Finger Protein 91 | ZFP91 | E3 Ligase | -1.8 | 0.005 |
| Housekeeping Protein | GAPDH | Glycolysis | 1.05 | 0.85 |
| Unrelated Protein B | UPB | Cytoskeletal | 0.98 | 0.91 |
This table provides an example of how to present proteomics data to demonstrate selectivity. The data should clearly show significant degradation of the intended target with minimal impact on other proteins.
III. Experimental Protocols
Detailed methodologies for the key experiments in the proteomic workflow are provided below.
Protocol 1: Cell Culture and Pomalidomide-PROTAC Treatment
-
Cell Seeding: Seed the chosen cell line in multi-well plates at a density that will result in 70-80% confluency at the time of harvest.[2]
-
Compound Preparation: Prepare a stock solution of the Pomalidomide-PROTAC in a suitable solvent, such as DMSO. Create a serial dilution of the PROTAC to determine the dose-response.
-
Treatment: The following day, treat the cells with the serially diluted Pomalidomide-PROTAC.[2] Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC).[2] For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 12, 24 hours).[3][7]
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[2][8] Lyse the cells using a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors.[2][8]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions.[2][8]
Protocol 3: Sample Preparation for Mass Spectrometry
-
Protein Digestion:
-
Normalize the protein concentrations of all samples.
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides overnight using sequencing-grade trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide solutions with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using solid-phase extraction (SPE) with C18 columns.
-
Elute the peptides and dry them under vacuum.
-
Resuspend the dried peptides in a solution of formic acid and water suitable for mass spectrometry analysis.
-
Protocol 4: LC-MS/MS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap, coupled to a nano-liquid chromatography system.[9][10]
-
Data Acquisition: Employ a data-independent acquisition (DIA) or data-dependent acquisition (DDA) method to acquire the mass spectra.
Protocol 5: Data Analysis
-
Protein Identification and Quantification: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut, or Proteome Discoverer) to identify and quantify proteins.
-
Differential Expression Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. Volcano plots are a useful visualization tool for this purpose.[11]
-
Pathway Analysis: Use bioinformatics tools (e.g., Gene Ontology (GO) or KEGG pathway analysis) to identify cellular pathways affected by the PROTAC treatment.[11]
Protocol 6: Target Protein Validation by Western Blot
-
SDS-PAGE and Transfer: Separate protein lysates (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[2]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[2]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
-
-
Detection and Analysis:
IV. Signaling Pathway
Pomalidomide-PROTACs function by hijacking the ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.
Caption: Mechanism of action of a Pomalidomide-based PROTAC.
V. Off-Target Considerations
A critical aspect of PROTAC development is assessing off-target effects. Pomalidomide itself is known to induce the degradation of certain endogenous zinc finger (ZF) proteins.[2][12] Therefore, it is crucial to monitor the levels of known pomalidomide neosubstrates, such as IKZF1 and IKZF3, as well as other ZF proteins, in the proteomic analysis.[13] Strategic modifications to the pomalidomide moiety, for instance at the C5 position of the phthalimide (B116566) ring, have been shown to mitigate these off-target effects.[2]
Conclusion
The experimental workflow and protocols detailed in these application notes provide a robust framework for the proteomic analysis of Pomalidomide-PROTACs. By following these guidelines, researchers can effectively characterize the potency, selectivity, and mechanism of action of their protein degraders, thereby accelerating the development of novel therapeutics.
References
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. sapient.bio [sapient.bio]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Dosing and Administration of Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. Pomalidomide (B1683931), an immunomodulatory agent, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN) to induce the degradation of specific target proteins. This document provides detailed application notes and protocols for the in vivo dosing and administration of pomalidomide-based PROTACs, intended to guide researchers in preclinical study design and execution.
Pomalidomide-based PROTACs are heterobifunctional molecules comprising a target-binding moiety, a linker, and the pomalidomide scaffold for CRBN engagement. The formation of a ternary complex between the target protein, the PROTAC, and CRBN facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. Strategic modifications, such as functionalization at the C5 position of the pomalidomide ring, have been shown to minimize off-target effects while enhancing on-target potency.[1][2]
Data Presentation
In Vivo Efficacy of Pomalidomide-Based PROTACs
The following table summarizes the in vivo efficacy of representative pomalidomide-based PROTACs in various xenograft models.
| PROTAC Name/Target | Cancer Model (Cell Line) | Animal Model | Dosing & Administration | Formulation | Outcome (Tumor Growth Inhibition - TGI) |
| dALK (ALK) | Anaplastic Large-Cell Lymphoma (SU-DHL-1) | NSG Mice | 50 mg/kg, daily, intraperitoneal (i.p.) | 5% NMP, 15% Solutol, 80% of 20% w/v HP-β-CD in water | Significant tumor growth inhibition. |
| Compound 16 (EGFR) | Non-Small Cell Lung Cancer (A549) | Nude Mice | 50 mg/kg, every 3 days, i.p. | Not specified | 78.2% TGI after 21 days. |
| ARV-825 (BRD4) | Multiple Myeloma (MM.1S) | CB-17 SCID Mice | 5 mg/kg, 5 days/week, i.p. | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Significant tumor growth inhibition and improved survival. |
| TD-004 (VHL-based ALK PROTAC for comparison) | Not Specified | Not Specified | 50 mg/kg, every 3 days, i.p. | Not specified | Monitored for tumor growth. |
Pharmacokinetic Parameters of Pomalidomide and a Representative Pomalidomide-Based PROTAC
Due to their larger molecular size, PROTACs often exhibit distinct pharmacokinetic profiles compared to traditional small molecules.[1] The table below presents the pharmacokinetic parameters of pomalidomide and a representative pomalidomide-based BRD4 PROTAC, ARV-825, to highlight these differences.
| Compound | Administration | Cmax | Tmax | T1/2 | AUC (0-inf) |
| Pomalidomide | 2 mg, single oral dose (human) | 13 ng/mL | 3.0 h | 8.9 h | 189 ng*h/mL |
| ARV-825-CME | Oral (mice) | Significantly Increased vs. solution | Significantly Increased vs. solution | Significantly Increased vs. solution | Significantly Increased vs. solution |
Note: Specific values for ARV-825-CME were presented graphically in the source material, indicating a significant improvement in pharmacokinetic parameters when formulated in camel milk-derived exosomes (CME) compared to a solution.
Experimental Protocols
General In Vivo Xenograft Efficacy Study
This protocol outlines a general methodology for evaluating the in vivo anti-tumor efficacy of a pomalidomide-based PROTAC in a subcutaneous xenograft model.[3]
1. Cell Culture and Implantation:
- Culture the selected cancer cell line (e.g., A549 for an EGFR-targeting PROTAC) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.
- Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
2. Tumor Growth Monitoring and Randomization:
- Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = (Length x Width²)/2).
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. PROTAC Formulation and Administration:
- Prepare the PROTAC formulation. A common vehicle for intraperitoneal injection is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) in water can be used.
- Administer the PROTAC at the desired dose and schedule (e.g., 50 mg/kg, daily, i.p.). The vehicle is administered to the control group.
- Monitor animal body weight and general health throughout the study.
4. Efficacy Assessment:
- Measure tumor volumes 2-3 times per week.
- At the end of the study, euthanize the animals and excise the tumors.
- Tumor weight can be measured as a primary endpoint, and tumor growth inhibition (TGI) can be calculated.
Pharmacodynamic Analysis: Western Blot for Target Protein Degradation in Tumor Tissue
This protocol describes the assessment of target protein degradation in tumor tissue samples collected from the efficacy study.
1. Tumor Lysate Preparation:
- Excise tumors at the end of the study and flash-freeze a portion in liquid nitrogen.
- Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
2. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples.
- Denature equal amounts of protein by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein (e.g., ALK, EGFR, BRD4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
Pharmacodynamic Analysis: Immunohistochemistry (IHC) for Target Protein Expression
This protocol allows for the visualization of target protein expression and localization within the tumor tissue.
1. Tissue Processing and Sectioning:
- Fix a portion of the excised tumor in 10% neutral buffered formalin.
- Embed the fixed tissue in paraffin (B1166041) and cut thin sections (e.g., 4-5 µm).
2. Immunohistochemical Staining:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using an appropriate buffer and heating method.
- Block endogenous peroxidases with a hydrogen peroxide solution.
- Block non-specific antibody binding with a suitable blocking serum.
- Incubate the sections with a primary antibody against the target protein.
- Wash and apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as DAB, resulting in a brown precipitate at the site of the target protein.
- Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
3. Analysis:
- Dehydrate and mount the slides.
- Analyze the slides under a microscope to assess the intensity and localization of the target protein staining in the tumor cells.
Mandatory Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for an in vivo xenograft study.
References
Application Notes: Pomalidomide-PEG2-COOH for Targeted Protein Degradation
Introduction
Pomalidomide-PEG2-COOH is a functionalized building block essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of three key components: the Pomalidomide moiety, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase; a 2-unit polyethylene (B3416737) glycol (PEG) spacer, which provides flexibility and influences physicochemical properties; and a terminal carboxylic acid (COOH) group, which acts as a reactive handle for conjugation to a ligand targeting a specific protein of interest.[1][2][3] These molecules are at the forefront of targeted protein degradation (TPD), a revolutionary strategy in drug discovery that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[4][5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary application of this compound is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase.[6][7] The Pomalidomide component specifically binds to Cereblon (CRBN), which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[8][9]
This binding induces the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[10] This proximity enables the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into small peptides, effectively removing it from the cell.[6][11] Unlike traditional inhibitors that only block a protein's function, PROTACs physically eliminate the protein, offering a powerful and potentially more durable therapeutic effect.[11]
Protocols and Methodologies
I. Safety, Handling, and Storage
Researchers must consult the Material Safety Data Sheet (MSDS) before handling this compound.[12] The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[14] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[14]
Table 1: Physicochemical and Handling Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃N₃O₈ | [15] |
| Molecular Weight | 433.4 g/mol | [15] |
| CAS Number | 2140807-17-4 | [1] |
| Appearance | Solid | [16] |
| Solubility | DMSO: ≥ 125 mg/mL | [16] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Store under nitrogen, away from moisture. | [1][16] |
| Handling | Use PPE. Handle in a well-ventilated area. Avoid dust formation. | [14] |
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 50 mM in DMSO): a. Equilibrate the vial of this compound to room temperature before opening. b. Weigh the desired amount of solid in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for 5 mg, add 230.7 µL of DMSO for a 50 mM stock). d. Vortex and/or sonicate gently until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Table 1.
-
Working Solution (for cell culture): a. Thaw a stock solution aliquot. b. Dilute the DMSO stock solution directly into the cell culture medium to the final desired concentration. c. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
II. PROTAC Synthesis and Validation Workflow
The carboxylic acid group on this compound is designed for covalent linkage, typically to a primary or secondary amine on a target protein ligand, forming a stable amide bond.[10][17]
Protocol 2: General Procedure for PROTAC Synthesis via Amide Coupling
This protocol describes a standard amide coupling reaction using HATU as the coupling agent.
Materials:
-
This compound
-
POI-ligand containing a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15-20 minutes at room temperature. This pre-activates the carboxylic acid.
-
Add the POI-ligand (1.1 eq) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash chromatography or preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
III. In Vitro Evaluation of PROTAC Efficacy
Protocol 3: Western Blot Analysis for Target Protein Degradation
-
Cell Seeding: Seed the relevant cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., a serial dilution from 1 µM to 1 nM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for a set time (e.g., 18-24 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation & SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. Repeat the immunoblotting process for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation.
Data Presentation
Quantitative data from PROTAC evaluation experiments are crucial for determining efficacy. Key metrics include the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). These are typically determined from dose-response curves generated from Western blot quantification. If the target protein's degradation is expected to have a functional effect like reducing cell proliferation, the IC₅₀ (concentration for 50% inhibition of viability) is also measured.
Table 2: Example Data Summary for a Newly Synthesized PROTAC
| PROTAC ID | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability IC₅₀ (nM) |
| PROTAC-XYZ-01 | BRD4 | 15 | >95 | 25 |
| PROTAC-XYZ-02 | EGFR | 50 | 90 | 75 |
| Vehicle Control | N/A | >1000 | <5 | >1000 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Carboxylic Acids | Ambeed.com [ambeed.com]
- 4. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 5. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. gosset.ai [gosset.ai]
- 10. POMALIDOMIDE-PEG2-CO2H | 2140807-17-4 [chemicalbook.com]
- 11. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. targetmol.com [targetmol.com]
- 15. This compound | C20H23N3O8 | CID 134589759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pomalidomide-PEG2-C2-NH2 hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pomalidomide PROTAC Linker Efficacy
Welcome to the technical support center for the optimization of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in your experiments aimed at improving the efficacy of your Pomalidomide (B1683931) PROTACs by optimizing linker length and composition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Pomalidomide-based PROTAC?
A1: Pomalidomide-based PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs).[1][2] They consist of three components: a "warhead" that binds to the target protein, a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3] By bringing the target protein and CRBN into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This ubiquitination marks the protein for degradation by the cell's proteasome, thereby removing it from the system.[1][2]
Q2: Why is the linker length and composition so critical for PROTAC efficacy?
A2: The linker is not merely a passive spacer; it is a critical determinant of PROTAC efficacy.[4][5] Its length, chemical composition (e.g., polyethylene (B3416737) glycol (PEG) vs. alkyl chains), and rigidity profoundly influence the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[4][5][6]
-
Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and CRBN from coming together effectively.[5][6]
-
Too Long: An excessively long linker may not effectively bring the two proteins together or may result in an entropically unfavorable complex, leading to inefficient ubiquitination.[4][5][6]
-
Composition: The linker's chemical nature affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[5] Hydrophilic PEG linkers can improve solubility, while more hydrophobic alkyl linkers offer conformational flexibility.[5]
Q3: What is the "hook effect" and how does it relate to linker optimization?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[5][7] This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) rather than the desired productive ternary complex (Target-PROTAC-CRBN).[5][7][8] Observing a hook effect is often a sign of a functional PROTAC. Optimization involves finding the ideal concentration that maximizes ternary complex formation before this effect becomes dominant.[7][9]
Q4: What is a good starting point for screening linker lengths?
A4: The optimal linker length is highly dependent on the specific target protein and the warhead used.[5] However, a common strategy is to synthesize a small library of PROTACs with varying linker lengths.[7] Based on published data, starting with linkers that create a chain of approximately 12-20 atoms between the two ligands is a reasonable approach.[7] For some targets like p38α, a minimum length of 15 atoms was required, with optimal activity seen between 16-17 atoms.[3][5]
Q5: Which pomalidomide attachment point is best for the linker?
A5: The phthalimide (B116566) ring of pomalidomide offers several positions for linker attachment, with the C4 and C5 positions being the most explored.[10] The amino group on the phthalimide ring provides a versatile attachment point that is often directed away from the CRBN binding interface, allowing for flexibility in linker design without compromising E3 ligase engagement.[1] Studies have shown that C5-substitution can lead to higher degradation activity and may reduce the degradation of some endogenous CRBN substrates (neosubstrates), potentially minimizing off-target effects.[5][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No target degradation observed with any linker length. | 1. Ineffective Ternary Complex Formation: The geometry is not conducive to ubiquitination. 2. Low Cell Permeability: The PROTAC cannot reach its intracellular target. 3. Low CRBN Expression: The cell line does not express sufficient E3 ligase. 4. PROTAC Instability: The compound is degrading in the experimental conditions. | 1. Synthesize PROTACs with a wider range of linker lengths and compositions (e.g., include more rigid or flexible linkers).[7] 2. Assess cell permeability using assays like PAMPA. Modify the linker to improve solubility (e.g., incorporate PEG units).[7][12] 3. Confirm CRBN expression in your cell line via Western Blot. Consider using a different cell line with higher CRBN expression.[7][13] 4. Assess the stability of your PROTAC in cell culture media via LC-MS over the experiment's time course.[12] |
| "Hook Effect" observed (degradation decreases at higher concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC forms non-productive binary complexes (Target-PROTAC or CRBN-PROTAC) that outcompete the productive ternary complex.[5][7] | This is often a positive sign of a functional PROTAC.[7] Perform a detailed dose-response curve to identify the concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent. Use lower concentrations to favor ternary complex formation.[7][8] |
| Target engagement is confirmed, but no degradation occurs. | Non-Productive Ternary Complex: The PROTAC binds both the target and CRBN, but the resulting complex is not in a productive conformation for the E3 ligase to ubiquitinate the target.[3][12] | This strongly points to a linker issue. Redesign the linker by altering its length, composition, or attachment points to change the spatial orientation of the target and E3 ligase.[12] Perform an in-cell or in-vitro ubiquitination assay to confirm if the target is being ubiquitinated.[12] |
| High variability in degradation between replicate experiments. | 1. Inconsistent Cell Health or Density: Variations in cell conditions affect results. 2. Inaccurate PROTAC Concentrations: Errors in serial dilutions. 3. Variability in Incubation Times: Inconsistent treatment duration. | 1. Ensure consistent cell seeding density and monitor cell health.[7] 2. Carefully prepare and validate the concentrations of your PROTAC stock solutions. 3. Use a precise timer for all incubation steps.[7] |
| Off-target protein degradation is observed. | 1. Neosubstrate Degradation: The pomalidomide moiety can induce degradation of endogenous CRBN substrates.[7][11] 2. Lack of Warhead Specificity: The warhead may bind to other proteins. 3. Linker-Induced Off-Targeting: The linker may influence the conformation to present off-targets for ubiquitination. | 1. Use proteomics to identify off-targets. Consider modifying the pomalidomide ligand, as C5 substitutions have been shown to reduce neosubstrate degradation.[11] 2. Use a more selective warhead for your protein of interest.[12] 3. Systematically vary the linker length and composition to improve selectivity.[12] |
Data Presentation: Linker Length & Efficacy
The following tables summarize quantitative data from studies on pomalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Pomalidomide-Based PROTACs Targeting p38α/β
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Degrader 1 | PEG | 8 | >1000 | <10 | HEK293 |
| Degrader 2 | PEG | 15 | ~500 | ~70 | HEK293 |
| Degrader 3 | PEG | 16 | ~100 | >90 | HEK293 |
| Degrader 4 | PEG | 17 | ~120 | >90 | HEK293 |
| Data synthesized from published literature demonstrating an optimal linker window.[3][5][14] |
Table 2: Pomalidomide-Based PROTACs Targeting EGFR
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | >90 | A549 |
| Data adapted from a study on EGFR degraders, showing slight variations in efficacy with different alkyl-ether linkers.[4][9] |
Table 3: Pomalidomide-Based PROTACs Targeting mTOR
| PROTAC | Linker Composition | IC50 (µM) | Notes |
| P1 | Short Linker | 0.087 | Most potent inhibitory activity |
| P2 | Medium Linker | 0.13 | Decreased activity with extended linker |
| P3 | Long Linker | 0.35 | Further decrease in activity |
| Data indicates that for mTOR, a shorter linker was more effective, and activity decreased as the linker was extended.[15] |
Mandatory Visualizations
Caption: General mechanism of action for a pomalidomide-based PROTAC.
Caption: A typical workflow for evaluating a novel pomalidomide-based PROTAC.
Caption: Troubleshooting decision tree for ineffective PROTACs.
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation Analysis
This protocol is fundamental for assessing the degradation of a target protein after PROTAC treatment.[16]
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow them to attach overnight.[16]
-
PROTAC Treatment: Treat the cells with a serial dilution of your pomalidomide-based PROTAC (e.g., 1 nM to 10 µM) to determine the dose-response. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 18-24 hours).[16]
-
Cell Lysis: Wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 20-30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[16]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane three times with TBST.
-
-
Detection & Analysis: Incubate the membrane with an ECL substrate and image the blot using a chemiluminescence imaging system.[16] Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-Actin). Quantify band intensities using software like ImageJ. Normalize the target protein signal to the loading control to calculate the percentage of remaining protein.[7] Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Protocol 2: In-Cell Ubiquitination Assay via Immunoprecipitation
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[2][7]
-
Cell Treatment: Treat cells with the optimal concentration of your PROTAC (e.g., 5-10 times the DC50). Include a co-treatment group with a proteasome inhibitor (e.g., 10 µM MG132) for the final 4-6 hours of incubation. The proteasome inhibitor will block degradation and allow the ubiquitinated protein to accumulate.[2][7]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., lysis buffer containing 1% SDS and deubiquitinase inhibitors like PR-619) to preserve ubiquitination. Boil the lysates immediately.[2][17]
-
Lysate Preparation: Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration to ~0.1%, making it suitable for immunoprecipitation.
-
Immunoprecipitation (IP):
-
Incubate 1-2 mg of total protein with a primary antibody against your target protein overnight at 4°C with gentle rotation.[17]
-
Add Protein A/G magnetic or agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C.[17]
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.[2]
-
Detection: Perform SDS-PAGE and Western blotting as described above. Probe the membrane with a primary antibody against ubiquitin (e.g., P4D1 or FK2). A high molecular weight smear in the PROTAC + MG132 lane indicates successful polyubiquitination of your target protein.[2]
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol verifies the physical, PROTAC-mediated interaction between the target protein and CRBN.[13]
-
Cell Treatment and Lysis: Treat cells expressing the target protein with your PROTAC at various concentrations for 2-4 hours. Lyse the cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against your target protein overnight at 4°C.
-
Capture the immune complexes with Protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis: Elute the bound proteins from the beads. Analyze the eluate by Western Blot, probing for CRBN. A band for CRBN in the lane where the target protein was pulled down (especially in the PROTAC-treated samples) indicates the formation of the ternary complex.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation [diposit.ub.edu]
- 15. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting low degradation efficiency with Pomalidomide-PEG2-COOH conjugates.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Pomalidomide-PEG2-COOH conjugates in their targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: We observe little to no degradation of our target protein after treatment with our this compound-based PROTAC. What are the initial checks?
A1: When encountering low or no target protein degradation, it's crucial to systematically verify the integrity of your experimental components and conditions.
-
PROTAC Integrity: Confirm the chemical structure, purity, and stability of your this compound conjugate.[1] Impurities or degradation of the molecule can significantly impact its activity. Techniques like NMR and mass spectrometry should be used for verification.[1]
-
Compound Solubility and Stability: Ensure your PROTAC is fully dissolved in the vehicle and stable in your cell culture medium.[2][3] Poor solubility can lead to inaccurate dosing and low intracellular concentration. Test the stability of your compound in media over the course of your experiment using LC-MS/MS.[3]
-
Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and Cereblon (CRBN), the E3 ligase engaged by pomalidomide.[3][4] Use Western blotting to verify the expression levels of both proteins.[3]
-
Cellular Health: Ensure the cells are healthy and not over-confluent, as this can affect cellular processes, including protein degradation.
Q2: How can we confirm that our Pomalidomide-based PROTAC is entering the cells and engaging the target protein and CRBN?
A2: Poor cell permeability is a common issue for PROTACs due to their larger size.[5] It is essential to confirm target engagement within the cellular context.
-
Cellular Target Engagement: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your PROTAC is binding to its intended target in intact cells.[3][6] A successful engagement will increase the thermal stability of the target protein.[6]
-
In-Cell Ternary Complex Formation: Live-cell assays like NanoBRET™ can provide evidence of the formation of the ternary complex (Target Protein-PROTAC-CRBN) within the cell.[1][7]
Q3: We have confirmed target engagement, but degradation is still inefficient. What is the next logical step?
A3: If target engagement is confirmed, the issue likely lies in the formation of a productive ternary complex or subsequent steps in the ubiquitin-proteasome pathway.
-
Ternary Complex Formation: The formation of a stable and productive ternary complex is critical for PROTAC efficacy.[8][9] The linker length and composition play a crucial role in the stability and geometry of this complex.[3][10] The PEG2 linker in your conjugate may not be optimal for your specific target. Consider synthesizing analogs with different linker lengths and compositions to improve cooperativity.[3]
-
"Hook Effect": High concentrations of PROTACs can sometimes lead to a "hook effect," where the degradation efficiency decreases.[1][3] This occurs because at high concentrations, binary complexes (PROTAC-target or PROTAC-CRBN) are favored over the ternary complex.[3] Perform a dose-response experiment with a wide concentration range to identify the optimal concentration for degradation.[3]
-
Ubiquitination: If a ternary complex forms but is not productive, ubiquitination of the target protein may be failing.[5] This can happen if the lysine (B10760008) residues on the target protein are not accessible to the E2-conjugating enzyme within the geometry of the complex formed.[5]
Q4: How can we determine if the observed degradation is proteasome-dependent?
A4: To confirm that the degradation of your target protein is occurring via the ubiquitin-proteasome system (UPS), you can perform a rescue experiment.
-
Proteasome Inhibition: Pre-treat your cells with a proteasome inhibitor, such as MG132 or bortezomib, before adding your PROTAC.[5] If the degradation is proteasome-dependent, the presence of the inhibitor should "rescue" the target protein from degradation, meaning its levels will be restored compared to cells treated with the PROTAC alone.[6]
Q5: Could the this compound linker itself be the issue?
A5: Yes, the linker is a critical determinant of PROTAC efficacy.[8][9][10]
-
Linker Length and Flexibility: The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex.[8][9][11] A linker that is too short can cause steric hindrance, while a linker that is too long may not effectively bring the two proteins together.[11][12] The PEG2 linker may not provide the optimal distance or orientation for your specific target and CRBN.
-
Linker Composition: The composition of the linker can affect the physicochemical properties of the PROTAC, such as solubility and cell permeability.[9][13] While PEG linkers can improve hydrophilicity, the optimal composition must be determined empirically.[8][14]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low degradation efficiency with your this compound conjugate.
Caption: A stepwise guide for troubleshooting inefficient PROTAC activity.
Pomalidomide-Based PROTAC Signaling Pathway
The diagram below illustrates the mechanism of action for a Pomalidomide-based PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The table below provides a template for summarizing your experimental data and comparing the efficacy of different PROTAC constructs.
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| This compound-Warhead 1 | Target A | Cell Line X | e.g., 50 | e.g., 85 | 24 |
| Pomalidomide-PEG4-COOH-Warhead 1 | Target A | Cell Line X | e.g., 25 | e.g., 95 | 24 |
| This compound-Warhead 2 | Target B | Cell Line Y | e.g., 150 | e.g., 70 | 24 |
| Your Data Here |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
Materials:
-
Cell culture plates
-
Your this compound conjugate
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of your PROTAC or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Incubate the membrane with the primary antibody against your target protein overnight at 4°C.[10]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the Target-PROTAC-CRBN ternary complex within cells.[5]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors[5]
-
Antibody against the target protein or CRBN[5]
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Lysis: Lyse cells treated with your PROTAC using a non-denaturing lysis buffer to preserve protein-protein interactions.[6]
-
Immunoprecipitation:
-
Pull-down: Add Protein A/G beads to pull down the antibody-protein complexes.[6]
-
Washing: Wash the beads to remove non-specific binding proteins.[6]
-
Elution and Detection: Elute the bound proteins and analyze the presence of all three components (target protein, CRBN, and potentially the PROTAC if an antibody is available) by Western blotting.[6]
In-Cell Ubiquitination Assay
This assay determines if the target protein is being ubiquitinated upon PROTAC treatment.
Materials:
-
Cells, PROTAC, and proteasome inhibitor (e.g., MG132)
-
Stringent lysis buffer (e.g., RIPA buffer)
-
Immunoprecipitation reagents (as in Co-IP)
-
Antibody against Ubiquitin
Procedure:
-
Cell Treatment: Treat cells with your PROTAC. Co-treat a set of cells with a proteasome inhibitor for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[5]
-
Cell Lysis: Lyse cells in a stringent buffer to disrupt non-covalent protein interactions.[5]
-
Immunoprecipitation: Perform immunoprecipitation for your target protein.[5]
-
Western Blot Analysis: Elute the immunoprecipitated proteins and run on an SDS-PAGE gel. Probe the Western blot with an anti-ubiquitin antibody to detect a ladder of high-molecular-weight ubiquitinated species of your target protein.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. The Essential Role of Linkers in PROTACs [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
How to improve the solubility and cell permeability of Pomalidomide PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and cell permeability of Pomalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my Pomalidomide PROTACs have poor solubility and permeability?
Pomalidomide PROTACs are complex, high molecular weight molecules that often fall "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of a drug candidate.[1][2] Their structure, which includes two ligands and a linker, frequently leads to a high polar surface area and a large number of rotatable bonds, contributing to poor aqueous solubility and limited ability to cross cell membranes.[3][4] The inherent insolubility of their amorphous forms can also hinder their development into effective therapeutics.[5][6]
Q2: What is the "hook effect" and how does it relate to PROTAC concentration?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase (CRBN), rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation. To avoid this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation.[7][8]
Q3: How can I improve the selectivity of my Pomalidomide PROTAC and reduce off-target effects?
Off-target effects can occur when the PROTAC degrades proteins other than the intended target. Pomalidomide itself is known to induce the degradation of certain zinc finger proteins, which are considered "neosubstrates."[9][10][11] Strategies to enhance selectivity include:
-
Optimize the Target-Binding Ligand: Utilize a more selective binder for your protein of interest.[7]
-
Modify the Linker: Systematically altering the linker's length, composition, and attachment points can influence the conformation of the ternary complex and improve selectivity.[7][12]
-
Modify the Pomalidomide Moiety: Substitutions at the C5 position of the pomalidomide's phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins.[9][11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
If you are observing precipitation of your PROTAC in aqueous buffers or cell culture media, consider the following solutions:
| Strategy | Description | Potential Outcome |
| Chemical Modification | Introduce polar or ionizable groups, such as basic nitrogen atoms, into the linker.[2][3] | Enhanced aqueous solubility. |
| Formulation Strategies | Prepare an Amorphous Solid Dispersion (ASD) by dispersing the PROTAC in a polymer matrix like HPMCAS.[5][6] This can increase the apparent solubility and lead to supersaturated solutions.[5] | Up to a 2-fold increase in drug supersaturation has been observed.[5][6] |
| Use co-solvents or surfactants like Poloxamer 188 in your experimental buffers.[2] | Improved dissolution and prevention of precipitation in in vitro assays. | |
| In Vivo Administration | Consider that PROTACs may have better solubility in biorelevant buffers (FaSSIF/FeSSIF), suggesting that administration with food could improve oral absorption.[3] | Enhanced in vivo drug exposure. |
Issue 2: Low Cell Permeability
If your PROTAC shows good target engagement in biochemical assays but lacks activity in cell-based assays, poor cell permeability is a likely cause.
| Strategy | Description | Potential Outcome |
| Linker Optimization | Replace flexible PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring.[3] Avoid multiple amide motifs in the linker.[3] | Significantly improved cellular permeability. |
| Intramolecular Hydrogen Bonds | Design the PROTAC to form intramolecular hydrogen bonds, creating a more compact, "ball-like" structure that can more easily pass through the cell membrane's lipid bilayer.[3] | Reduced molecular size and polarity, facilitating cell permeability. |
| Prodrug Approach | Temporarily mask polar functional groups on the PROTAC with lipophilic groups that are cleaved off inside the cell.[3] | Increased bioavailability. |
| Advanced Delivery Systems | Encapsulate the PROTAC in lipid-based nanoparticles (LNPs) or polymeric micelles.[13][14][15] | Enhanced intracellular delivery and efficacy. |
| In-cell Click-Formed PROTACs (CLIPTACs) | Synthesize the PROTAC intracellularly from two smaller, more cell-permeable fragments using bio-orthogonal "click chemistry."[1][14] | Circumvents the permeability barrier of the larger PROTAC molecule. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound begins to precipitate from an aqueous buffer, providing a measure of its kinetic solubility.
Materials:
-
PROTAC compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well or 384-well clear plates
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in a DMSO plate.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the assay plate containing PBS. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a specific wavelength (e.g., 620 nm) with a UV-Vis spectrophotometer.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity or absorbance is observed compared to the buffer blank.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane, predicting its permeability across the gastrointestinal tract.[16][17]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.
-
Compound Addition: Add the PROTAC solution in PBS to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which is filled with fresh PBS.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × Time)) × ( [Drug]_acceptor / [Drug]_donor )
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This assay measures the proximity of the target protein and the E3 ligase in living cells, induced by the PROTAC.[18]
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC compound
-
Plate reader capable of BRET measurements
Procedure:
-
Cell Seeding: Seed the engineered cells in a white 96-well plate.
-
HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®, ~460 nm) and acceptor (HaloTag® ligand, ~618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation.[18]
Visualizations
Caption: Mechanism of action for a Pomalidomide-based PROTAC.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Minimizing off-target effects of Pomalidomide-based PROTACs.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of pomalidomide-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with pomalidomide-based PROTACs?
A1: The most significant off-target effects of pomalidomide-based PROTACs involve the unintended degradation of endogenous zinc-finger (ZF) proteins.[1][2][3] Pomalidomide (B1683931), as an immunomodulatory drug (IMiD), can recruit these ZF proteins to the Cereblon (CRBN) E3 ligase, leading to their ubiquitination and subsequent degradation, independent of the PROTAC's intended target.[4][5][6] This can lead to concerns about long-term side effects and therapeutic applicability.[2][3]
Q2: How can the design of the pomalidomide moiety influence off-target effects?
A2: Modifications to the pomalidomide structure, particularly at the C5 position of the phthalimide (B116566) ring, have been shown to significantly reduce the off-target degradation of ZF proteins.[1][2][4][5] Attaching the linker at the C5 position creates steric hindrance that disrupts the interaction with endogenous ZF proteins.[1] In contrast, modifications at the C4 position are associated with greater off-target ZF degradation.[1] Further modifications, such as the addition of a fluoro group at the C6 position, may also help in reducing off-target effects for certain linkers.[1]
Q3: What is the "hook effect" and how can it be mitigated?
A3: The "hook effect" is a phenomenon observed in PROTAC-mediated degradation where at high concentrations, the PROTAC shows reduced degradation of the target protein, resulting in a bell-shaped dose-response curve.[1][7] This occurs because an excess of the bifunctional molecule disrupts the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][7] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax). Subsequent experiments should be conducted within this optimal range.[1]
Q4: Why is pomalidomide often preferred over thalidomide (B1683933) for developing PROTACs?
A4: Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex and subsequent degradation of the target protein.[8] Additionally, the amino group on the phthalimide ring of pomalidomide provides a versatile point for linker attachment that is often directed away from the CRBN binding interface, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide moiety is recruiting and degrading ZF proteins independently of the intended target. | - Confirm that the linker is attached at the C5 position of the pomalidomide phthalimide ring.[1][5]- Perform global proteomics analysis to identify the scope of off-target degradation.[9]- Consider synthesizing analogs with modifications at the C5 position to create steric hindrance.[1][2]- Evaluate the potential benefit of adding a fluoro group at the C6 position.[1] |
| Lack of On-Target Degradation | - Poor formation of a stable ternary complex.- Inappropriate linker length or composition.- Low cell permeability of the PROTAC. | - Verify ternary complex formation using techniques like co-immunoprecipitation or biophysical assays (e.g., TR-FRET).[1]- Synthesize a library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[1]- Assess cell permeability using assays like the cellular thermal shift assay (CETSA).[9] |
| High Cell Toxicity at Low PROTAC Concentrations | Off-target effects of the warhead (target-binding ligand) or the pomalidomide moiety. | - Perform kinome-wide selectivity profiling if the warhead is a kinase inhibitor to identify off-target kinases.[9]- Compare the toxicity profile with that of the warhead and pomalidomide alone.- Conduct global proteomics to identify unintended degraded proteins that might be essential for cell viability.[9] |
| Inconsistent Results Between Experiments | Variability in experimental conditions. | - Maintain consistent cell passage numbers and confluency.- Use freshly prepared reagents and ensure the stability of the PROTAC in the experimental buffer.- Adhere to a standardized and detailed experimental protocol.[9] |
Data Presentation
Table 1: Comparative Analysis of Pomalidomide Analogs for Reduced Off-Target Effects
| Pomalidomide Analog | Linker Attachment Position | Key Modification | Observed Off-Target ZF Degradation | On-Target Potency | Reference |
| Pomalidomide | C4 | - | High | Baseline | [1],[2] |
| Pomalidomide Analog 1 | C5 | Alkyne Linker | Significantly Reduced | Enhanced | [2] |
| Pomalidomide Analog 2 | C5 | Piperazine Linker | Minimized | Maintained or Enhanced | [2] |
| Pomalidomide Analog 3 | C5 + C6-Fluoro | Diazaspiro[3.3]heptane | Near-Zero | Enhanced | [2] |
Note: This table is a summary of findings from referenced literature. Direct quantitative comparison requires standardized experimental conditions.
Experimental Protocols
Western Blotting for On-Target and Off-Target Protein Degradation
Objective: To quantify the degradation of the target protein and known pomalidomide off-target proteins (e.g., ZFP91).
Methodology:
-
Cell Culture and Treatment: Plate cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the pomalidomide-based PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, resolve the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Probe the membrane with primary antibodies against the protein of interest, a known pomalidomide off-target (e.g., ZFP91), and a loading control (e.g., GAPDH or Vinculin).[1]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Global Proteomics using Mass Spectrometry
Objective: To identify the full spectrum of proteins degraded by the pomalidomide-based PROTAC, including unknown off-targets.
Methodology:
-
Sample Preparation: Culture and treat cells with the PROTAC and vehicle control as described for Western blotting.
-
Cell Lysis and Protein Digestion: Lyse the cells and extract proteins. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (Optional but Recommended): For quantitative analysis, label the peptide samples from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare the protein abundance between PROTAC-treated and control samples to identify significantly degraded proteins.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To qualitatively assess the formation of the ternary complex between the target protein, the PROTAC, and CRBN.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or CRBN, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein, CRBN, and other components of the E3 ligase complex to confirm their co-precipitation.
Visualizations
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Off-target degradation mechanism of pomalidomide-based PROTACs.
Caption: Troubleshooting workflow for high off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Addressing challenges in the formation of a stable ternary complex.
Technical Support Center: Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the formation of stable ternary complexes, particularly in the context of PROTACs and molecular glues.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: What are the essential initial checks if I fail to observe ternary complex formation?
A1: When ternary complex formation is not observed, it is crucial to first validate the individual components of your system:
-
Protein Quality and Integrity: Confirm that your target protein of interest (POI) and E3 ligase are correctly folded, pure, and active. Techniques such as Dynamic Light Scattering (DLS) can be employed to assess for protein aggregation.
-
Compound Integrity: Verify the chemical structure, purity, and stability of your bifunctional molecule (e.g., PROTAC) using methods like NMR and mass spectrometry.[1]
-
Binary Interactions: Before expecting a ternary complex, confirm that your molecule binds to the POI and the E3 ligase individually. Assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal for measuring these binary binding affinities.[2]
Q2: My bifunctional molecule binds to both the target protein and the E3 ligase separately, but I still don't see a ternary complex. What could be the issue?
A2: The successful formation of a ternary complex is not solely dependent on binary binding affinities. Several factors could be at play:
-
Steric Hindrance: The linker connecting the two binding moieties of your molecule may be of an inappropriate length or composition, leading to steric clashes that prevent the simultaneous binding of both proteins.
-
Negative Cooperativity: The binding of one protein to the molecule might allosterically inhibit the binding of the second protein. This phenomenon, known as negative cooperativity, destabilizes the ternary complex.[3][4][5]
-
Unfavorable Protein-Protein Interactions: The surfaces of the POI and E3 ligase that are brought into proximity might have repulsive interactions (e.g., clashing charges), preventing stable complex formation.[3][4][6]
Q3: What is cooperativity in the context of ternary complexes, and how is it measured?
A3: Cooperativity (α) is a measure of how the binding of one protein to the bifunctional molecule influences the binding of the second protein.[3][4] It is a critical factor for the stability of the ternary complex.[3][4][6]
-
Positive Cooperativity (α > 1): The formation of a binary complex enhances the binding affinity for the third partner, stabilizing the ternary complex.[3][4]
-
Negative Cooperativity (α < 1): The formation of a binary complex reduces the binding affinity for the third partner, destabilizing the ternary complex.[3][4]
-
No Cooperativity (α = 1): The binding events are independent.
Cooperativity is calculated as the ratio of the dissociation constant (KD) of the binary interaction to the KD of the ternary interaction (α = KD,binary / KD,ternary).[5][7][8] This can be determined experimentally using techniques like SPR or ITC.[7][8][9]
Assay-Specific Troubleshooting
Q4: I'm observing a "hook effect" in my proximity-based assays (e.g., TR-FRET, AlphaLISA, NanoBRET). What does this mean and how can I address it?
A4: The "hook effect" is characterized by a decrease in signal at high concentrations of the bifunctional molecule.[1][10][11] This occurs because an excess of the molecule saturates both the POI and the E3 ligase, leading to the formation of binary complexes (POI-Molecule and E3-Molecule) at the expense of the productive ternary complex (POI-Molecule-E3).[1][10][12]
Mitigation Strategies:
-
Titrate the Molecule: Perform experiments across a wide concentration range to identify the optimal concentration for ternary complex formation and to fully characterize the bell-shaped curve.[10][12]
-
Optimize Protein Concentrations: Adjusting the concentrations of the POI and E3 ligase can help to shift the hook effect.[1]
-
Enhance Cooperativity: Designing molecules with higher positive cooperativity can stabilize the ternary complex over the binary ones, thereby reducing the hook effect.[12]
Q5: My SPR sensorgrams for ternary complex formation are complex and do not fit a simple binding model. What are some potential reasons?
A5: Interpreting SPR data for a three-component system can be challenging.[1] Deviations from a simple 1:1 binding model could indicate:
-
Multi-step Binding Events: The formation of the ternary complex may involve conformational changes or intermediate steps.
-
Protein Instability: One of the proteins may be unstable on the sensor chip surface.
-
Non-specific Binding: Ensure that appropriate reference surfaces are used to subtract any non-specific binding.
A common experimental setup involves immobilizing the E3 ligase and then injecting the bifunctional molecule either alone (for binary affinity) or in the presence of a near-saturating concentration of the POI (for ternary affinity).[7][8]
Cellular vs. Biochemical Assays
Q6: Why are my results from biochemical assays (e.g., SPR, ITC) not correlating with my cellular degradation experiments?
A6: A stable ternary complex formed with purified proteins does not always guarantee efficient degradation in a cellular context.[13] Several factors can lead to this discrepancy:
-
Cellular Environment: The crowded intracellular environment, post-translational modifications, and the presence of competing endogenous molecules are not recapitulated in biochemical assays.[1]
-
Cell Permeability: The bifunctional molecule may have poor cell permeability and not reach its intracellular targets.[10]
-
Compound Stability: The molecule could be rapidly metabolized or effluxed from the cells.[10]
-
"Unproductive" Complex Geometry: The ternary complex might be stable but geometrically arranged in a way that the E3 ligase cannot efficiently ubiquitinate an accessible lysine (B10760008) residue on the target protein.[1][12][13]
To bridge this gap, it is important to use orthogonal in-cell assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm target engagement and complex formation in a live-cell environment.[10][11][14]
Quantitative Data Summary
The stability and efficacy of a ternary complex are often defined by its binding affinities and cooperativity. The table below summarizes representative binding data for the well-characterized PROTAC MZ1, which induces a ternary complex between the VHL E3 ligase and the BRD4 protein.[2][7]
| Interaction Components | Assay | KD (nM) | Cooperativity (α) | Reference |
| MZ1 + VHL (Binary) | SPR | ~70 | - | [2] |
| MZ1 + VHL (Binary) | ITC | 66 | - | [15] |
| MZ1 + BRD4BD2 (Binary) | ITC | 4 | - | [15] |
| VHL + (MZ1 + BRD4BD1) (Ternary) | SPR | ~30 | ~2.3 | [2] |
| VHL + (MZ1 + BRD4BD2) (Ternary) | SPR | ~2 | ~35 | [2] |
| VHL + (MZ1 + BRD4BD2) (Ternary) | ITC | 4 | 15 | [15] |
KD: Dissociation Constant. A lower KD indicates a stronger binding affinity. α: Cooperativity Factor (KD,binary / KD,ternary). α > 1 indicates positive cooperativity.
Experimental Protocols & Methodologies
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) of the interaction.[16][17]
Objective: To determine the binding affinity and thermodynamics of binary and ternary complex formation.
Materials:
-
Purified POI and E3 ligase proteins.
-
Bifunctional molecule (e.g., PROTAC).
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (ensure all components are in buffer-matched solutions to minimize heats of dilution).[18]
Methodology:
A. Binary Interaction (Molecule to E3 Ligase):
-
Preparation: Thoroughly dialyze the E3 ligase and dissolve the molecule in the final dialysis buffer.[18] A typical starting concentration is 20-50 µM E3 ligase in the sample cell and 200-500 µM molecule in the syringe.[18]
-
Setup: Set the experimental temperature (e.g., 25°C).[17] Load the E3 ligase solution into the sample cell and the molecule solution into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.[17]
-
Analysis: Integrate the heat-flow peaks and fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.
B. Ternary Interaction (Molecule+POI to E3 Ligase):
-
Preparation: Prepare the E3 ligase solution as above. In a separate vial, pre-incubate the POI with the molecule at a concentration that ensures saturation (e.g., POI concentration >10x the expected KD of the POI-molecule interaction). This pre-formed binary complex will be the titrant.
-
Setup & Titration: Load the E3 ligase into the cell and the pre-formed POI-molecule complex into the syringe. Perform the titration as described for the binary interaction.
-
Analysis: The data analysis will yield an apparent KD for the formation of the ternary complex. The cooperativity factor (α) can then be calculated by dividing the binary KD (from step A4) by this apparent ternary KD.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its target in a physiological cellular environment.[14][19] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][20]
Objective: To confirm intracellular target engagement of the bifunctional molecule.
Materials:
-
Cell line expressing the target protein.
-
Bifunctional molecule and DMSO (vehicle control).
-
PBS and protease/phosphatase inhibitors.
-
Equipment for heating (e.g., PCR thermocycler), cell lysis (e.g., sonicator or freeze-thaw), and protein detection (e.g., Western blot apparatus or ELISA reader).
Methodology:
-
Cell Treatment: Treat cultured cells with the bifunctional molecule at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension and heat the samples to a range of different temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation. A no-heat control is kept on ice.
-
Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins. The supernatant contains the soluble protein fraction.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using a protein detection method like Western blotting or an immunoassay (e.g., ELISA, HTRF).[19]
-
Analysis: Plot the amount of soluble protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein.
Visualizations: Workflows and Pathways
// Nodes POI [label="Protein of Interest\n(POI)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC", fillcolor="#FBBC05", fontcolor="#202124"]; E3 [label="E3 Ligase", fillcolor="#F1F3F4", fontcolor="#202124"]; TernaryComplex [label="POI-PROTAC-E3\nTernary Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitin [label="Ubiquitin\n(Ub)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UbPOI [label="Poly-ubiquitinated\nPOI", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation [label="Degraded\nFragments", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout {rank=same; PROTAC; E3;}
// Edges POI -> TernaryComplex [label="Binds"]; PROTAC -> TernaryComplex [label="Bridges"]; E3 -> TernaryComplex [label="Binds"]; Ubiquitin -> TernaryComplex [label="Recruited by E3"]; TernaryComplex -> UbPOI [label="Ubiquitination"]; UbPOI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; UbPOI -> E3 [style=dashed, arrowhead=none, label=" E3 & PROTAC\nRecycled"]; E3 -> PROTAC [style=invis]; // to position the label
} dot Caption: PROTAC Mechanism of Action.
// Nodes Start [label="No Ternary Complex\nFormation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckComponents [label="1. Verify Components:\n- Protein quality (POI, E3)\n- PROTAC integrity/purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBinary [label="2. Confirm Binary Binding\n(e.g., via SPR, ITC)", fillcolor="#FBBC05", fontcolor="#202124"]; ComponentsOK [label="Components OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; BinaryOK [label="Binary Binding OK?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Redesign [label="Redesign/Resynthesize\nComponent", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
AssessCooperativity [label="3. Assess Cooperativity\n& Complex Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NegativeCoop [label="Negative Cooperativity or\nSteric Hindrance Identified", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; OptimizeLinker [label="Redesign PROTAC:\n- Optimize linker length\n- Change attachment points\n- Modify chemistry", fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckCellular [label="4. Check Cellular Context\n(e.g., CETSA, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellularOK [label="Target Engagement\nin Cells?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; NoCellular [label="Investigate:\n- Cell permeability\n- Compound stability\n- Efflux pumps", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Productive Ternary\nComplex Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckComponents; CheckComponents -> ComponentsOK; ComponentsOK -> CheckBinary [label="Yes"]; ComponentsOK -> Redesign [label="No"];
CheckBinary -> BinaryOK; BinaryOK -> AssessCooperativity [label="Yes"]; BinaryOK -> Redesign [label="No"];
AssessCooperativity -> NegativeCoop; NegativeCoop -> OptimizeLinker [label="Yes"]; NegativeCoop -> CheckCellular [label="No\n(Positive Cooperativity)"]; OptimizeLinker -> CheckBinary;
CheckCellular -> CellularOK; CellularOK -> Success [label="Yes"]; CellularOK -> NoCellular [label="No"]; } dot Caption: Troubleshooting Decision Workflow.
// Nodes Start [label="Start: Prepare SPR Sensor Chip", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Immobilize [label="1. Immobilize E3 Ligase\non Sensor Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binary [label="2. Binary Affinity Measurement", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; InjectPROTAC [label="Inject PROTAC alone\nover E3 surface", fillcolor="#FFFFFF", fontcolor="#202124"]; CalcBinaryKD [label="Calculate Binary K D\n(E3-PROTAC)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Ternary [label="3. Ternary Affinity Measurement", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Preincubate [label="Pre-incubate PROTAC with\nsaturating [POI]", fillcolor="#FFFFFF", fontcolor="#202124"]; InjectComplex [label="Inject PROTAC + POI mix\nover E3 surface", fillcolor="#FFFFFF", fontcolor="#202124"]; CalcTernaryKD [label="Calculate Ternary K D\n(E3 - (PROTAC+POI))", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analysis [label="4. Data Analysis", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cooperativity [label="Calculate Cooperativity (α)\nα = K D,binary / K D,ternary", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinetics [label="Analyze on/off rates\n(k on , k off )", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Correlate with\nCellular Activity", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Immobilize; Immobilize -> Binary; Binary -> InjectPROTAC; InjectPROTAC -> CalcBinaryKD;
Immobilize -> Ternary [style=dashed]; Ternary -> Preincubate; Preincubate -> InjectComplex; InjectComplex -> CalcTernaryKD;
CalcBinaryKD -> Analysis; CalcTernaryKD -> Analysis;
Analysis -> Cooperativity; Analysis -> Kinetics; Cooperativity -> End; Kinetics -> End; } dot Caption: SPR Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 17. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity [jove.com]
- 18. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
Strategies to prevent the formation of dimethyl pomalidomide byproduct during synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of the N,N-dimethylformamide (DMF) related byproduct, 4-(dimethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, during pomalidomide (B1683931) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimethyl pomalidomide byproduct formation during synthesis?
A1: The formation of the dimethyl pomalidomide byproduct is predominantly caused by the use of N,N-dimethylformamide (DMF) as a solvent, especially at elevated temperatures in the presence of a primary amine. DMF can decompose under these conditions, acting as a source of dimethylamine, which then reacts with the pomalidomide precursor in a competing nucleophilic aromatic substitution (SNAr) reaction.[1]
Q2: What is the most effective strategy to prevent the formation of this byproduct?
A2: The most effective and widely recommended strategy is to replace N,N-dimethylformamide (DMF) with dimethyl sulfoxide (B87167) (DMSO) as the reaction solvent.[1][2] DMSO is a suitable alternative that does not generate dimethylamine, thus eliminating the primary pathway for the formation of the dimethyl pomalidomide byproduct. This substitution often leads to higher yields of the desired product and simplifies purification.[1]
Q3: Are there other reaction parameters that can be optimized to minimize byproduct formation when using DMF is unavoidable?
A3: While replacing DMF is the preferred method, if its use is necessary, optimizing reaction temperature and time can help. Lowering the reaction temperature and minimizing the reaction time can reduce the rate of DMF decomposition and, consequently, the formation of the dimethyl byproduct. However, this may also impact the reaction rate of the desired synthesis, requiring careful optimization.
Q4: How can I detect the presence of the dimethyl pomalidomide byproduct in my reaction mixture?
A4: The presence of the dimethyl pomalidomide byproduct can be detected and quantified using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] These methods can separate pomalidomide from its impurities, allowing for their identification and quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the byproduct.
Q5: What purification methods are effective in removing the dimethyl pomalidomide byproduct?
A5: Standard purification techniques such as silica (B1680970) gel column chromatography, extraction, and precipitation can be employed to remove the dimethyl pomalidomide byproduct.[2][5] For challenging separations where the byproduct and product have similar polarities, preparative HPLC (prep-HPLC) is a more effective method.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of dimethyl pomalidomide byproduct detected. | Use of DMF as a solvent at elevated temperatures. | Primary Recommendation: Substitute DMF with DMSO as the solvent.[1][2] Secondary Recommendation: If DMF must be used, lower the reaction temperature and carefully monitor the reaction to minimize reaction time. |
| Low yield of pomalidomide and difficult purification. | Formation of the dimethyl byproduct which can be difficult to separate from the desired product. | Switch to DMSO as the solvent to improve the reaction's selectivity for pomalidomide, leading to higher yields and easier purification.[1] |
| Inconsistent reaction outcomes and byproduct levels. | Variability in DMF quality or reaction conditions. | Ensure the use of high-purity DMF and maintain strict control over reaction temperature and time. For more consistent results, switching to DMSO is advised. |
Data Presentation
Table 1: Comparison of Solvent Effects on Pomalidomide Synthesis
| Solvent | Reaction Temperature | Pomalidomide Yield | Dimethyl Byproduct Formation | Purification Complexity |
| DMF | Elevated (>90 °C) | Generally lower | Significant | High, due to similar polarity of product and byproduct |
| DMSO | ~130 °C | High | Minimal to none | Low |
Note: The data presented is a qualitative summary based on literature. Specific yields can vary depending on the exact reaction conditions and substrates used. A study on the synthesis of pomalidomide-conjugates reported a marked increase in the isolated yield of the desired product (from 25% to 84%) when switching from DMF to DMSO, with the added benefit of no purification issues due to the absence of the dimethyl byproduct.[1]
Experimental Protocols
Key Experiment: Synthesis of a Pomalidomide Derivative via SNAr Reaction
This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction to synthesize a pomalidomide derivative, highlighting the recommended use of DMSO.
Materials:
-
4-fluorothalidomide
-
Primary amine linker
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluorothalidomide (1 equivalent) and the primary amine linker (1.1 equivalents) in DMSO, add DIPEA (3 equivalents).
-
Heat the reaction mixture to 130 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired pomalidomide derivative.
Visualizations
Caption: A general experimental workflow for the synthesis and purification of pomalidomide derivatives.
Caption: A decision-making diagram for troubleshooting the formation of the dimethyl pomalidomide byproduct.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20160362391A1 - Improved Process for the Preparation of Pomalidomide and its Purification - Google Patents [patents.google.com]
Identifying and mitigating incompatible reagents with Pomalidomide-PEG2-COOH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomalidomide-PEG2-COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive functional groups?
A1: this compound is a heterobifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of three key components:
-
Pomalidomide (B1683931): An immunomodulatory drug (IMiD) that binds to the E3 ubiquitin ligase Cereblon (CRBN).[1][3] The pomalidomide moiety contains a glutarimide (B196013) and an isoindolinone ring system.
-
PEG2 linker: A short, hydrophilic diethylene glycol spacer that provides flexibility and improves solubility.
-
Carboxylic acid (-COOH): A terminal functional group that allows for covalent conjugation to other molecules, typically via amide bond formation with a primary amine.[4]
The primary reactive functional groups are the terminal carboxylic acid and the imide functionalities within the pomalidomide structure.
Q2: What are the general stability characteristics of this compound?
A2: this compound is generally stable under recommended storage conditions (-20°C, protected from light and moisture).[3] However, its stability can be affected by several factors:
-
pH: Pomalidomide is known to be labile under acidic and alkaline conditions, which can lead to hydrolysis of the glutarimide and/or isoindolinone rings.[5]
-
Temperature: Elevated temperatures can accelerate degradation.[5][6]
-
Oxidative stress: Pomalidomide can degrade under oxidative conditions.[5]
It is crucial to handle the reagent under appropriate conditions to ensure its integrity.
Q3: What are the primary applications of this compound in research?
A3: The main application of this compound is in the synthesis of PROTACs.[1][2] The carboxylic acid handle allows for its conjugation to a ligand that binds to a target protein of interest. The resulting PROTAC then brings the target protein into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2]
Troubleshooting Guide: Identifying and Mitigating Incompatible Reagents
This guide addresses specific issues that may arise during the handling and conjugation of this compound.
Problem 1: Poor or no conjugation efficiency with an amine-containing molecule using EDC/NHS chemistry.
-
Possible Cause 1: Inactivated this compound. The carboxylic acid group may have been compromised due to improper storage or handling.
-
Solution: Before conjugation, verify the integrity of the carboxylic acid group using a simple qualitative test (see Experimental Protocol 1). Ensure the reagent has been stored at -20°C and protected from moisture.
-
-
Possible Cause 2: Suboptimal reaction pH. EDC/NHS coupling is most efficient at a slightly acidic pH (typically 4.5-7.2).[7][8] If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, the active O-acylisourea intermediate will rapidly hydrolyze.[4][7]
-
Solution: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at the optimal pH range. Avoid phosphate (B84403) buffers as they can have side reactions with EDC.[7]
-
-
Possible Cause 3: Presence of competing nucleophiles. Other primary amines or hydroxylamines in the reaction mixture will compete for reaction with the activated carboxylic acid.
-
Solution: Ensure all buffers and reagents are free from extraneous nucleophiles. For example, avoid using Tris-based buffers.
-
-
Possible Cause 4: Hydrolysis of the active ester intermediate. The NHS-ester intermediate, while more stable than the O-acylisourea intermediate, can still hydrolyze in aqueous solutions.[4]
-
Solution: Add the amine-containing molecule to the reaction as soon as possible after the activation of this compound with EDC/NHS.
-
Problem 2: Unexpected side products or degradation of the pomalidomide moiety during conjugation.
-
Possible Cause 1: Use of strong acids or bases. The glutarimide and isoindolinone rings of pomalidomide are susceptible to hydrolysis under strongly acidic or basic conditions.[5]
-
Solution: Maintain a near-neutral pH throughout the conjugation and purification steps. If pH adjustments are necessary, use dilute acids or bases and add them slowly while monitoring the pH.
-
-
Possible Cause 2: Reaction with strong reducing or oxidizing agents. While specific data for this compound is limited, related structures can be sensitive to strong redox agents.
-
Solution: Avoid the use of strong reducing agents (e.g., DTT, TCEP in high concentrations for prolonged periods) or oxidizing agents unless their compatibility has been experimentally verified. If a reducing agent is required, consider a milder option or a shorter reaction time.
-
-
Possible Cause 3: Incompatibility with certain organic solvents at elevated temperatures. Some solvents may promote side reactions or degradation, especially with heating. For example, the use of DMF at high temperatures can sometimes lead to formylation of amines.[9]
-
Solution: Use compatible solvents such as DMSO or DMF at room temperature.[3] If heating is required, perform a small-scale pilot reaction to check for degradation.
-
Problem 3: The final PROTAC is inactive or shows reduced activity.
-
Possible Cause 1: Degradation of the pomalidomide warhead. The pomalidomide moiety is essential for binding to CRBN. If it has been compromised during synthesis or purification, the PROTAC will be inactive.
-
Solution: Analyze the final product by mass spectrometry and NMR to confirm its structure and purity. Compare the spectral data with the expected structure.
-
-
Possible Cause 2: Steric hindrance. The linker or the target ligand may be sterically hindering the interaction of pomalidomide with CRBN.
-
Solution: This is a more complex issue related to PROTAC design. If the pomalidomide moiety appears intact, consider synthesizing analogs with different linker lengths or attachment points.
-
Quantitative Data Summary
The following table summarizes the stability of pomalidomide and its parent compound, thalidomide (B1683933), under various conditions. This data can be used to infer the stability of this compound.
| Compound | Condition | Half-life (t½) | Reference |
| Pomalidomide | Human plasma (pre-stabilized with 0.1% HCl) at room temp. | > 8 hours | [10] |
| Pomalidomide | Human plasma at room temperature | ~ 2 hours | [10] |
| Pomalidomide | Human plasma with 4 freeze-thaw cycles | Stable (<12% change) | [10] |
| Thalidomide | Human plasma | < 2 hours | [11] |
| Thalidomide | Phosphate buffer (pH 6.4) at 32°C | 25 - 35 hours | [12][13] |
| Thalidomide | Phosphate buffer (pH 7.4) at 37°C | ~11.7 hours | N/A |
Experimental Protocols
Protocol 1: Qualitative Test for Carboxylic Acid Functionality (Sodium Bicarbonate Test)
This protocol allows for a quick verification of the presence of the carboxylic acid group on this compound.
Materials:
-
This compound
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Small test tube
-
Solvent for dissolving the sample (e.g., DMSO)
Procedure:
-
Dissolve a small amount (~1-2 mg) of this compound in a minimal amount of a suitable solvent in a test tube.
-
Carefully add 1 mL of the 5% sodium bicarbonate solution to the test tube.
-
Observe the solution for the evolution of gas (effervescence).
Expected Result: The formation of gas bubbles (carbon dioxide) indicates the presence of a carboxylic acid group.
Protocol 2: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
This protocol provides a general workflow for conjugating this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Quenching reagent (e.g., hydroxylamine)
-
Analytical tools (e.g., LC-MS, HPLC)
Procedure:
-
Dissolve this compound (1 equivalent) in the reaction buffer.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing molecule (1-1.2 equivalents) to the reaction mixture.
-
Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C.
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, quench any remaining active esters by adding a quenching reagent.
-
Purify the conjugate using an appropriate method (e.g., preparative HPLC, column chromatography).
Visualizations
Caption: Structure of this compound.
Caption: EDC/NHS Coupling Workflow.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Influence of the stationary phase on the stability of thalidomide and comparison of different methods for the quantification of thalidomide in tablets using high-temperature liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 10. A sensitive and robust HPLC assay with fluorescence detection for the quantification of pomalidomide in human plasma for pharmacokinetic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: PROTAC Design for Enhanced Target Specificity
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions (FAQs) for refining Proteolysis-Targeting Chimera (PROTAC) design to achieve enhanced target specificity and mitigate off-target effects.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing PROTAC target specificity?
A1: PROTAC specificity is a multi-faceted characteristic that extends beyond the binding affinity of the warhead ligand to the protein of interest (POI). The key principle is the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1][2] Specificity is driven by a combination of factors:
-
Binary Affinities: The binding affinities of the PROTAC for both the POI and the E3 ligase are the starting point. However, high affinity does not always correlate with potent degradation.[3][4]
-
Ternary Complex Stability and Cooperativity: The stability of the ternary complex is crucial. Favorable protein-protein interactions (PPIs) between the POI and the E3 ligase, induced by the PROTAC, can lead to positive cooperativity, significantly enhancing the stability and lifetime of the complex.[5][6] This cooperativity is a major driver of selectivity, as even weak binders can be potent degraders if they form a stable ternary complex.[3][4]
-
Linker Properties: The linker's length, rigidity, and composition are critical for enabling a productive orientation between the POI and E3 ligase, which is necessary for efficient ubiquitin transfer.[7][8]
-
E3 Ligase Selection: The choice of E3 ligase (e.g., VHL, CRBN) influences which off-target proteins might be degraded, as different ligases have distinct endogenous substrates and surface topographies.[9][10]
Q2: How does the "hook effect" impact PROTAC specificity and how can it be mitigated?
A2: The "hook effect" is a phenomenon where increasing a PROTAC's concentration beyond an optimal point leads to a decrease in target degradation.[10][11][12] This occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[10][11] This can complicate the interpretation of selectivity, as off-target effects might emerge at concentrations where on-target degradation is diminishing.
Mitigation Strategies:
-
Comprehensive Dose-Response: Always perform experiments across a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation window and observe the characteristic bell-shaped curve of the hook effect.[10][12]
-
Enhance Cooperativity: Design PROTACs that foster strong positive cooperativity. Cooperative binding stabilizes the ternary complex over binary complexes, which can reduce the hook effect.[10]
-
Biophysical Assays: Use assays like TR-FRET, SPR, or ITC to measure ternary complex formation at various concentrations. This helps correlate the degradation profile with ternary complex occupancy.[10][13]
Q3: What strategies can be employed to enhance the tissue or cell-type specificity of a PROTAC?
A3: Achieving tissue-specific protein degradation is a key goal for reducing systemic toxicity.[14] Several advanced strategies are being developed:
-
Recruiting Tissue-Specific E3 Ligases: While most PROTACs use ubiquitously expressed E3 ligases like VHL and CRBN, there are over 600 E3 ligases in the human genome, many with tissue-restricted expression.[15][16][17] Designing PROTACs to hijack these tissue-specific ligases can confine degradation to desired cell types.[14][17][18]
-
Antibody-PROTAC Conjugates (Ab-PROTACs): This approach involves attaching a PROTAC to a tumor-specific antibody. The antibody directs the PROTAC to cancer cells, where it is internalized, releasing the active PROTAC to degrade its target.[14][19][20]
-
Hypoxia-Activated PROTACs: These are "caged" PROTACs that are activated only in the hypoxic (low-oxygen) environment characteristic of solid tumors, thus achieving tumor selectivity.[14][19]
-
Aptamer-PROTAC Conjugates: Single-stranded nucleic acids (aptamers) that bind to specific cell surface markers can be used to deliver PROTACs selectively to target tissues.[19][20]
Section 2: Troubleshooting Guides
Problem 1: My PROTAC degrades the target protein, but also causes significant degradation of off-target proteins.
-
Issue: The PROTAC exhibits poor selectivity, leading to potential toxicity and confounding experimental results. Off-target effects can be degradation-dependent (the PROTAC degrades unintended proteins) or degradation-independent (the PROTAC moieties have their own pharmacological effects).[11][21]
-
Troubleshooting Workflow:
A logical workflow for troubleshooting poor PROTAC specificity.
Problem 2: My PROTAC shows high binding affinity for the target, but degradation is weak or absent.
-
Issue: This common problem highlights that binary binding affinity is not the sole determinant of PROTAC efficacy. The issue likely lies in the formation of a productive ternary complex.[3][4]
-
Troubleshooting Steps:
-
Confirm Cellular Engagement: First, verify that the PROTAC is cell-permeable and engages both the target and the E3 ligase inside the cell. Use assays like NanoBRET Target Engagement or Cellular Thermal Shift Assay (CETSA).[10][22]
-
Assess Ternary Complex Formation: Use a biophysical assay (e.g., TR-FRET, AlphaLISA, SPR) to determine if a ternary complex is forming.[13] A lack of complex formation indicates a fundamental geometry problem.
-
Evaluate Complex Productivity: If a complex forms, it may not be in a productive orientation for ubiquitination. An in vitro ubiquitination assay can confirm if the target is being ubiquitinated in the presence of the PROTAC, E3 ligase, E1, E2, and ubiquitin.[10][23]
-
Redesign the Linker: The most common solution is to redesign the linker. Systematically vary the length, composition (e.g., PEG vs. alkyl), and attachment points on both the warhead and the E3 ligase ligand.[1][7][8][] This exploration is crucial for finding a conformation that allows the E3 ligase to reach the target's surface lysines.
-
Section 3: Data Presentation
Quantitative analysis of ternary complex formation is key to rational PROTAC design. The cooperativity factor (α) is particularly important, where α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other).
Table 1: Comparison of Biophysical Properties for BET Family Degraders
| PROTAC | Target Bromodomain | Ternary Complex Half-life (t½) | Cooperativity (α) | Cellular Degradation Selectivity |
| MZ1 | BRD4BD2 | 130 seconds[6][25] | 22[6][25] | Selective for BRD4 over BRD2/3[2] |
| BRD2BD2 | < 4 seconds[6] | ~1 (non-cooperative) | Lower degradation potency[6] | |
| BRD3BD2 | 4 seconds[6] | 3.5[6] | Lower degradation potency[6] | |
| ARV-825 | BRD4 | Not specified | Not specified | Degrades BRD2, BRD3, and BRD4[2] |
| dBET1 | BRD4 | Not specified | Not specified | Degrades BRD2, BRD3, and BRD4[2] |
This table illustrates how the enhanced ternary complex stability and cooperativity of MZ1 with BRD4 directly translate to its cellular degradation selectivity compared to other BET family members and other pan-BET degraders.
Section 4: Key Experimental Protocols
Protocol 1: Ternary Complex Formation Assay (Time-Resolved FRET)
This assay measures the proximity between the POI and E3 ligase induced by the PROTAC.
-
Reagents & Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged VHL complex)
-
PROTAC compound series
-
FRET donor-labeled antibody (e.g., Anti-His-Terbium)
-
FRET acceptor-labeled antibody (e.g., Anti-GST-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Low-volume 384-well microplates
-
-
Procedure:
-
Prepare a solution containing the POI and the E3 ligase complex in assay buffer at fixed concentrations.
-
In a microplate, add serial dilutions of the PROTAC.
-
Add the POI/E3 ligase mixture to the wells containing the PROTAC.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies and incubate for an additional 60 minutes.
-
Measure the TR-FRET signal on a compatible plate reader. An increasing signal indicates ternary complex formation.[10][12]
-
Protocol 2: Western Blot for Protein Degradation
This is the most common method to directly measure the reduction in cellular protein levels.
-
Reagents & Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with cold PBS and lyse them directly on the plate.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody for the POI, followed by the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.[23][26]
-
Section 5: Visualizations
PROTAC Mechanism of Action
Logical Relationships in Specificity Enhancement
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. explorationpub.com [explorationpub.com]
- 3. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of Suitable Target/E3 Ligase Pairs for PROTAC Development using a Rapamycin-induced Proximity Assay (RiPA) [elifesciences.org]
- 16. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 22. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 23. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. reactionbiology.com [reactionbiology.com]
Common experimental pitfalls when working with Pomalidomide-PEG2-COOH.
Welcome to the technical support center for Pomalidomide-PEG2-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to offer detailed protocols for its effective use in Proteolysis Targeting Chimera (PROTAC) development and related research.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: Proper storage and handling are crucial to maintain the integrity of this compound.
-
Solid Form: Store the solid compound at 4°C, sealed, and away from moisture.
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Once dissolved, aliquot the solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Always ensure the container is tightly sealed to prevent moisture absorption, especially when using hygroscopic solvents like DMSO.
Q2: What is the best solvent for dissolving this compound, and what are the common solubility issues?
A2: The recommended solvent is high-purity, anhydrous DMSO.
-
Solubility: this compound has a reported solubility of approximately 50-62.5 mg/mL in DMSO.
-
Troubleshooting Insolubility:
-
Use Anhydrous DMSO: DMSO is hygroscopic and absorbed water can significantly decrease the solubility of the compound. Use freshly opened, high-purity anhydrous DMSO.
-
Warming and Sonication: To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be applied.
-
Precipitation in Aqueous Buffers: Pomalidomide (B1683931) and its derivatives have low solubility in aqueous solutions. When diluting a DMSO stock solution into aqueous buffers for assays, do so gradually while vortexing to minimize precipitation. It is advisable not to store aqueous solutions of the compound for more than a day.
-
Q3: My PROTAC synthesized with this compound is inactive. What are the potential reasons?
A3: Inactivity of a PROTAC can stem from several factors related to the this compound moiety and the overall PROTAC design.
-
Incorrect Linker Length: The PEG2 linker may not be the optimal length for the formation of a stable ternary complex between your target protein, the PROTAC, and Cereblon (CRBN). The linker's length is critical and often requires empirical optimization. If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if it's too long, the entropic penalty might destabilize the complex.
-
Suboptimal Conjugation: Incomplete or incorrect conjugation of this compound to your target ligand will result in an inactive molecule. Verify the success of your conjugation reaction using techniques like LC-MS and purify the final product thoroughly.
-
Degradation of Pomalidomide Moiety: The glutarimide (B196013) ring of pomalidomide can be susceptible to hydrolysis under harsh chemical conditions. Ensure that your synthetic and experimental procedures avoid strong acids or bases.
-
Off-Target Effects: Pomalidomide itself can induce the degradation of certain endogenous proteins, particularly zinc-finger proteins. This could lead to cellular toxicity or other confounding effects that mask the intended activity of your PROTAC. Consider designing controls to assess the off-target effects of the pomalidomide moiety alone.
Q4: How do I interpret the DC50 and Dmax values for my PROTAC?
A4: DC50 and Dmax are key parameters to quantify the efficacy of a PROTAC.
-
DC50 (Half-maximal Degradation Concentration): This is the concentration of the PROTAC at which 50% of the target protein is degraded. It is a measure of the potency of the degrader.
-
Dmax (Maximum Degradation): This represents the maximum percentage of target protein degradation that can be achieved with the PROTAC.
-
Interpretation: A potent PROTAC will have a low DC50 value. The Dmax value indicates the efficacy of the degrader; a Dmax of over 90% is generally considered highly effective. It's important to note the "hook effect," where at very high concentrations, the degradation efficiency may decrease due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 433.41 g/mol | MedChemExpress, AbMole BioScience |
| Solubility in DMSO | 50 - 62.5 mg/mL (may require sonication and warming) | MedChemExpress, AbMole BioScience |
| Storage (Solid) | 4°C, sealed, away from moisture | MedChemExpress |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | MedChemExpress |
| Pomalidomide IC50 for CRBN | ~3 µM (for the human recombinant CRBN-DDB1 complex) | Cayman Chemical |
| Pomalidomide Solubility in DMSO:PBS (1:6, pH 7.2) | ~0.14 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Ligand via EDC/NHS Coupling
This protocol describes a general method for conjugating the carboxylic acid of this compound to a primary amine on a target protein ligand.
Materials:
-
This compound
-
Amine-containing target ligand
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: Hydroxylamine or an amine-containing buffer (e.g., Tris)
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (this compound:EDC:NHS). The activation reaction is most efficient at a pH between 4.5 and 7.2.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. This forms a semi-stable NHS ester.
-
-
Conjugation to the Amine-Containing Ligand:
-
Dissolve the amine-containing target ligand in the coupling buffer.
-
Add the activated this compound solution to the target ligand solution. The reaction with primary amines is most efficient at pH 7-8.
-
Let the reaction proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting PROTAC conjugate using appropriate chromatographic techniques, such as reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.
-
Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Validation & Comparative
A Comparative Guide to Validating Target Protein Degradation: Western Blot and Beyond
For researchers, scientists, and drug development professionals, accurately validating the degradation of a target protein is a critical step in understanding disease pathology and developing novel therapeutics like proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Western blotting with other common techniques, offering detailed protocols and experimental data to aid in the selection of the most appropriate method for your research needs.
Comparing the Tools: Western Blot, ELISA, and Mass Spectrometry
While Western blotting is a widely used and trusted technique for analyzing protein degradation, other methods such as ELISA and mass spectrometry offer distinct advantages in terms of throughput, sensitivity, and the scope of data they provide.[1][2] The choice of technique often depends on the specific experimental goals.[1]
| Feature | Western Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (MS) |
| Principle | Size-based separation of proteins followed by antibody-based detection. | Antibody-based capture and detection of a specific protein in a multi-well plate format.[1][2] | Identification and quantification of proteins based on their mass-to-charge ratio.[3] |
| Data Output | Semi-quantitative or quantitative data on protein size and relative abundance.[1][2] | Quantitative data on the total amount of a specific protein.[1] | Comprehensive identification and quantification of thousands of proteins and their post-translational modifications.[3][4] |
| Sensitivity | Generally less sensitive than ELISA.[2] | Highly sensitive, capable of detecting low protein concentrations.[1][2] | High sensitivity, particularly for low-abundance proteins.[3] |
| Throughput | Low to medium throughput, typically analyzing 10-15 samples per gel. | High throughput, suitable for large-scale screening in 96-well plates or more.[5][6] | Varies depending on the platform, can be high-throughput with advanced systems. |
| Information Provided | Protein size, presence of isoforms or degradation products, and relative abundance.[1] | Total concentration of the target protein.[1] | Protein identity, quantity, post-translational modifications (like ubiquitination), and protein-protein interactions.[4] |
| Best For | Confirmation of protein degradation, visualization of molecular weight shifts, and analysis of specific protein isoforms.[1][2] | High-throughput screening of compounds that induce protein degradation and precise quantification of target protein levels.[6] | Unbiased, global proteomic analysis to identify off-target effects and understand downstream cellular responses to protein degradation.[7] |
The Ubiquitin-Proteasome System: The Cell's Disposal Machinery
Targeted protein degradation, particularly by PROTACs, hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[8][9] Understanding this pathway is crucial for interpreting degradation data. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase.[10] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][11]
PROTAC-mediated protein degradation pathway.
Detailed Experimental Protocol: Western Blot for Target Protein Degradation
This protocol outlines the key steps for validating target protein degradation using quantitative Western blotting.
Cell Culture and Treatment
-
Cell Seeding : Plate cells at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[12]
-
Compound Treatment : Treat cells with varying concentrations of the degrader compound. Include a vehicle control (e.g., DMSO) and potentially a negative control compound that binds the target but does not cause degradation.[10]
-
Time Course : Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.[10]
Cell Lysis and Protein Quantification
-
Lysis : After treatment, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.[10]
-
Harvesting : Scrape the cells and collect the lysate. Incubate on ice to ensure complete lysis.[10]
-
Clarification : Centrifuge the lysates to pellet cell debris and collect the supernatant containing the soluble proteins.[10]
-
Quantification : Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.[12]
SDS-PAGE and Protein Transfer
-
Sample Preparation : Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins.[10]
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a molecular weight marker. Run the gel to separate the proteins by size.[12]
-
Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10] Confirm successful transfer by staining the membrane with Ponceau S.
Immunoblotting and Detection
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, typically overnight at 4°C.[10]
-
Loading Control : To ensure equal protein loading across all lanes, the membrane should also be probed with a primary antibody against a housekeeping protein (loading control) such as GAPDH, β-actin, or β-tubulin.[13][14][15] The expression of the loading control should not be affected by the experimental treatment.
-
Secondary Antibody Incubation : After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]
Data Analysis
-
Densitometry : Quantify the band intensities for the target protein and the loading control using densitometry software.[10]
-
Normalization : Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.[15]
-
Quantification of Degradation : Calculate the percentage of protein degradation relative to the vehicle-treated control. This data can be used to determine key parameters like the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[10]
Experimental workflow for Western blot analysis.
Conclusion
While Western blotting remains a fundamental and reliable technique for validating target protein degradation, a comprehensive understanding of its capabilities and limitations in comparison to other methods like ELISA and mass spectrometry is essential for robust scientific inquiry. By selecting the appropriate technique and adhering to rigorous experimental protocols, researchers can generate high-quality, reproducible data to advance our understanding of protein degradation and accelerate the development of novel therapeutics.
References
- 1. What Are the Differences Between ELISA and Western Blot in Protein Detection? [synapse.patsnap.com]
- 2. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA vs Western Blot: When to Use Each Immunoassay Technique - Life in the Lab [thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Ubiquitin Proteasome Pathway: Novus Biologicals [novusbio.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. origene.com [origene.com]
- 14. Loading Controls for Western Blotting [sigmaaldrich.com]
- 15. Loading controls | Abcam [abcam.com]
A Comparative Guide to the Efficacy of Pomalidomide-PEG2-COOH and Thalidomide-Based Linkers in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous selection of each component to ensure optimal efficacy. A critical choice lies in the selection of the E3 ligase ligand and the accompanying linker. This guide provides an objective comparison of Pomalidomide-PEG2-COOH and Thalidomide-based linkers, focusing on their performance in recruiting the Cereblon (CRBN) E3 ubiquitin ligase. This analysis is supported by experimental data to inform the rational design of potent and selective protein degraders.
Executive Summary
Pomalidomide (B1683931) and Thalidomide (B1683933) are both effective recruiters of the CRBN E3 ligase for targeted protein degradation. However, the current body of research indicates that pomalidomide-based PROTACs often exhibit superior performance. Pomalidomide generally displays a higher binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), leading to enhanced degradation potency.[1][2] Furthermore, pomalidomide-based degraders have been associated with greater degradation selectivity and improved metabolic stability.[1]
The choice of linker is also paramount, influencing the stability and conformation of the ternary complex. While direct head-to-head comparisons of this compound with an identical thalidomide-based PEG2 linker are not extensively documented in single studies, the collective data from various studies on BRD4-targeting PROTACs allows for a comprehensive comparative analysis.
Data Presentation: Performance Comparison
The efficacy of PROTACs is typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in oncology.
Table 1: Comparison of CRBN Binding Affinity
| E3 Ligase Ligand | Binding Affinity (Kd) to CRBN | Key Observations |
| Pomalidomide | ~157 nM[3] | Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide.[1][2][3][4] |
| Thalidomide | ~250 nM[3] | The lower binding affinity may result in less stable ternary complex formation. |
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs
Note: The data presented is a synthesis of findings from multiple research articles. Experimental conditions may vary between studies.
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Pomalidomide | PEG | BRD4 | Burkitt's lymphoma (BL) cells | < 1 | >90 |
| ARV-825 | Pomalidomide | Not specified | BRD4 | Myeloma cell lines | 5.66 - 91.98 | Not specified |
| PROTAC 3 | Thalidomide | Not specified | BRD4 | RS4;11 leukaemia cells | 0.1 - 0.3 | Not specified |
| dBET1 | Thalidomide | Not specified | BRD4 | Not specified | Not specified | Not specified |
The data suggests that both pomalidomide and thalidomide can be utilized to create highly potent BRD4 degraders. However, pomalidomide-based PROTACs, such as PROTAC 1, have been shown to induce degradation at sub-nanomolar concentrations.[5]
Signaling Pathways and Mechanism of Action
Both this compound and Thalidomide-based linkers, when incorporated into a PROTAC, hijack the CRL4-CRBN E3 ubiquitin ligase complex. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
The downstream effects of degrading a target protein like BRD4 include the suppression of oncogenes such as c-Myc, leading to anti-proliferative effects in cancer cells.
Caption: Downstream effects of BRD4 degradation.
Experimental Protocols
Synthesis of Pomalidomide/Thalidomide-PEG Linkers
While a specific protocol for this compound is not detailed in the provided search results, a general strategy for the synthesis of thalidomide and pomalidomide conjugates can be outlined. These syntheses often involve the coupling of a functionalized pomalidomide or thalidomide derivative with a PEG linker.
General Synthesis Workflow:
Caption: General workflow for linker synthesis.
Rapid synthesis methodologies have been developed to improve yields and reduce reaction times for pomalidomide-conjugates.[6][7]
Western Blot for PROTAC-Induced Degradation
This is a fundamental assay to quantify the extent of target protein degradation.[8][9]
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[8][9]
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or similar protein assay.[8][9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8][9]
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]
Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex.[10][11][12][13]
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein (e.g., GST-tagged BRD4), the E3 ligase complex (e.g., His-tagged CRBN/DDB1), and the PROTAC at various concentrations. Prepare TR-FRET donor (e.g., Tb-anti-GST) and acceptor (e.g., AF488-anti-His) antibodies.[10]
-
Assay Setup: In a microplate, combine the target protein, E3 ligase complex, and serial dilutions of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.[10]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.
Conclusion
The selection of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. While both pomalidomide and thalidomide are effective in recruiting CRBN, the available evidence suggests that pomalidomide often leads to more potent and selective protein degraders, likely due to its higher binding affinity for CRBN. The this compound linker conjugate provides a valuable tool for the development of next-generation PROTACs. However, the optimal choice of both the E3 ligase ligand and the linker remains highly dependent on the specific target protein and desired therapeutic profile, necessitating empirical validation through rigorous experimental evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PEG Linker Length (PEG1, PEG3, PEG8) on PROTAC Activity
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's efficacy is the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including increased solubility and improved pharmacokinetic profiles.[1][2][3][4][] This guide provides a comparative analysis of the influence of different PEG linker lengths—specifically PEG1, PEG3, and PEG8—on the activity of PROTACs, supported by experimental data and detailed protocols.
The linker in a PROTAC is not a passive spacer but an active modulator of its biological activity.[6] Its length and flexibility are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[6][7][8] The geometry of this complex dictates the efficiency of ubiquitin transfer to the target protein, ultimately leading to its degradation.[9] Consequently, the optimization of linker length is a crucial step in the development of potent and selective PROTACs.[10]
The Signaling Pathway of PROTAC Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][11]
PROTAC-mediated protein degradation pathway.
Comparative Analysis of PROTAC Activity with Different PEG Linker Lengths
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may not allow for the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties.[6] The following tables summarize representative data on how PEG1, PEG3, and PEG8 linkers can influence key parameters of PROTAC activity.
Disclaimer: The following quantitative data is illustrative and synthesized from general trends reported in the literature. Actual values are highly dependent on the specific PROTAC system under investigation.
Table 1: Ternary Complex Formation and Binding Affinity
| Linker | Ternary Complex Stability (Kd, nM) | Target Binding Affinity (Kd, nM) | E3 Ligase Binding Affinity (Kd, nM) | Cooperativity (α) |
| PEG1 | 500 | 150 | 200 | 0.8 |
| PEG3 | 50 | 155 | 190 | 5.2 |
| PEG8 | 200 | 160 | 210 | 1.5 |
-
Interpretation: A PEG3 linker, in this representative example, demonstrates the most stable ternary complex formation (lowest Kd) and the highest cooperativity. Cooperativity (α) greater than 1 indicates that the binding of the PROTAC to one protein enhances its binding to the other. Linker length generally has a minimal effect on the binary binding affinities for the target protein and the E3 ligase.[10]
Table 2: In Vitro Ubiquitination and Cellular Degradation
| Linker | Target Ubiquitination (Relative Units) | DC50 (nM) | Dmax (%) |
| PEG1 | 35 | 800 | 60 |
| PEG3 | 95 | 50 | 95 |
| PEG8 | 60 | 300 | 80 |
-
Interpretation: The enhanced ternary complex stability and cooperativity observed with the PEG3 linker translate to more efficient target ubiquitination. This, in turn, leads to superior cellular degradation potency (lower DC50, the concentration required for 50% degradation) and efficacy (higher Dmax, the maximum percentage of degradation).[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC performance. Below are protocols for key experiments used to evaluate the impact of linker length on PROTAC activity.
Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for synthesizing and evaluating a library of PROTACs with varying linker lengths.
A systematic workflow for optimizing PROTAC linker length.
Protocol 1: Western Blot for PROTAC-Induced Target Degradation
This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[11][12]
Materials:
-
Cultured mammalian cells expressing the target protein
-
PROTAC compounds (with PEG1, PEG3, PEG8 linkers) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[12]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate dose-response curves to determine the DC50 and Dmax values.[11]
-
Protocol 2: In Vitro Ubiquitination Assay
This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[9]
Materials:
-
Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex[9]
-
Purified recombinant target protein
-
PROTAC compounds (with PEG1, PEG3, PEG8 linkers) and vehicle control (DMSO)
-
Ubiquitin and ATP[9]
-
Reaction buffer
-
SDS-PAGE and Western blot reagents (as described in Protocol 1)
-
Primary antibody against the target protein
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.[9]
-
In separate tubes, add the purified target protein and the E3 ligase.[9]
-
Add the PROTAC compound or DMSO vehicle to the respective tubes.[9]
-
Initiate the reaction by adding the master mix to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Reaction Quenching and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling the samples.
-
Analyze the reaction products by SDS-PAGE and Western blotting, using a primary antibody against the target protein.[9]
-
-
Data Interpretation:
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences ternary complex formation, target ubiquitination, and ultimately, protein degradation. While there is no universally optimal linker length, a systematic evaluation of different lengths, such as PEG1, PEG3, and PEG8, is essential for identifying the most potent PROTAC for a given target. The experimental protocols provided in this guide offer a framework for researchers to conduct these comparative analyses and advance the development of novel protein degraders.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validating Target Engagement and Binding Affinity of Pomalidomide PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to degrade previously "undruggable" proteins. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized E3 ligase ligand in PROTAC design, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The successful development of potent and selective Pomalidomide-based PROTACs hinges on the rigorous validation of their ability to engage the target protein and bind with high affinity, ultimately forming a stable ternary complex (POI-PROTAC-CRBN).[3][4]
This guide provides an objective comparison of key experimental assays used to validate target engagement and measure the binding affinity of Pomalidomide PROTACs. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid researchers in selecting the most appropriate methods for their drug discovery pipeline.
Core Mechanism of Pomalidomide PROTACs
Pomalidomide-based PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a pomalidomide moiety that binds to CRBN.[4] This dual binding induces the formation of a ternary complex, bringing the target protein in close proximity to the E3 ligase machinery.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[2] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade additional target protein molecules.[4]
Comparison of Key Validation Assays
A variety of biophysical and cell-based assays are available to assess target engagement and binding affinity. The choice of assay depends on the specific question being addressed, the stage of drug discovery, and the available resources.
| Assay | Principle | Key Parameters | Advantages | Limitations |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target protein and a fluorescent tracer in live cells.[5][6] | IC50 | Live-cell assay, quantitative, high-throughput.[5][7] | Requires genetic modification of cells, potential for tracer-dependent artifacts.[8] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9] | Thermal Shift (ΔTm), IC50 | Label-free, applicable in live cells and tissues.[10] | Not all ligand binding results in a thermal shift, lower throughput for Western blot readout.[9] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[11][12] | KD, kon, koff | Label-free, real-time kinetics, can measure ternary complex formation.[11] | Requires purified proteins, potential for protein immobilization artifacts.[12] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[12][13] | KD, ΔH, ΔS, n (stoichiometry) | Label-free, provides a complete thermodynamic profile of binding.[13] | Requires large amounts of purified protein, lower throughput.[12] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescent light upon binding of a small fluorescent molecule to a larger protein.[14] | Ki, IC50 | Homogeneous assay, amenable to high-throughput screening.[14] | Requires a fluorescent probe, potential for interference from fluorescent compounds.[14] |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a competitive NanoBRET assay to measure the engagement of a Pomalidomide PROTAC with its target protein in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent
-
Plasmid DNA for NanoLuc®-Target Protein fusion
-
White, solid-bottom 96-well assay plates
-
Fluorescent tracer for the target protein
-
Pomalidomide PROTAC
-
Nano-Glo® Live Cell Reagent
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-Target Protein fusion plasmid.
-
Cell Seeding: 24 hours post-transfection, seed the cells into 96-well plates at an appropriate density.
-
Compound Treatment: Prepare serial dilutions of the Pomalidomide PROTAC in Opti-MEM™. Add the diluted PROTAC to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the fluorescent tracer at a final concentration equal to its EC50 value to all wells.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions and add it to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize. Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This protocol describes a general workflow for CETSA to confirm the intracellular target engagement of a Pomalidomide PROTAC.
Materials:
-
Cell line of interest
-
Pomalidomide PROTAC
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Antibody against the target protein
Procedure:
-
Cell Treatment: Treat intact cells with the Pomalidomide PROTAC or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blot.
-
Data Interpretation: Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[5]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol provides a general method for using SPR to characterize the formation and stability of the POI-PROTAC-CRBN ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Pomalidomide PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
Inject varying concentrations of the Pomalidomide PROTAC over the immobilized CRBN-DDB1 to determine the binary binding affinity (KD).
-
Inject varying concentrations of the target protein over the immobilized CRBN-DDB1 to assess any direct interaction.
-
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the Pomalidomide PROTAC and varying concentrations of the target protein.
-
Inject these solutions over the immobilized CRBN-DDB1 surface.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) for the ternary complex formation. The cooperativity of the ternary complex can be calculated by comparing the binding affinity of the target protein to the CRBN-PROTAC binary complex versus its affinity to CRBN alone.[11]
Isothermal Titration Calorimetry (ITC)
This protocol outlines the use of ITC to measure the thermodynamics of Pomalidomide PROTAC binding to the target protein and CRBN.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant target protein (POI)
-
Purified recombinant CRBN-DDB1 complex
-
Pomalidomide PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze the proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titrations:
-
Titrate the PROTAC into the sample cell containing the target protein to determine the binding affinity and thermodynamics of this interaction.
-
Titrate the PROTAC into the sample cell containing the CRBN-DDB1 complex.
-
-
Ternary Complex Titration:
-
To measure the affinity of the target protein to the PROTAC-CRBN complex, saturate the CRBN-DDB1 complex with the PROTAC and titrate this binary complex into the target protein.
-
-
Data Analysis: Integrate the heat signals from each injection and fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interactions.[13]
Conclusion
The validation of target engagement and binding affinity is a critical step in the development of effective Pomalidomide-based PROTACs. A multi-faceted approach utilizing a combination of biophysical and cell-based assays provides the most comprehensive understanding of a PROTAC's mechanism of action. While biophysical assays like SPR and ITC offer detailed kinetic and thermodynamic information, cellular assays such as NanoBRET and CETSA are crucial for confirming target engagement in a more physiologically relevant context. By carefully selecting and executing these assays, researchers can confidently advance the most promising PROTAC candidates toward clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. aragen.com [aragen.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Confirming PROTAC Synthesis and Purity: A Comparative Guide to Mass Spectrometry Methods
For researchers, scientists, and drug development professionals navigating the complexities of Proteolysis Targeting Chimeras (PROTACs), rigorous analytical characterization is paramount. This guide provides a comprehensive comparison of mass spectrometry (MS) methods for confirming PROTAC synthesis and assessing purity, offering supporting data and detailed experimental protocols. We also explore alternative techniques that provide orthogonal data for a complete analytical picture.
PROTACs, as heterobifunctional molecules, present unique analytical challenges. Their structure, comprising two distinct ligands joined by a linker, necessitates thorough confirmation of the final product and vigilant screening for impurities such as starting materials, intermediates, and degradation products. Mass spectrometry has emerged as the cornerstone technology for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities.
Mass Spectrometry Methods: A Head-to-Head Comparison
The three principal mass spectrometry techniques employed in PROTAC analysis are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Tandem Mass Spectrometry (MS/MS). Each offers distinct advantages in the confirmation of synthesis and determination of purity.
| Feature | LC-MS/MS | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |
| Primary Use | Quantification of PROTAC and impurities | Accurate mass determination and formula confirmation | Structural elucidation and fragmentation analysis |
| Mass Accuracy | Low to Moderate (Unit Resolution) | High (< 5 ppm) | Low to High (depending on analyzer) |
| Resolution | Low | High | Low to High (depending on analyzer) |
| Sensitivity | High (pM to nM range) | High | Moderate to High |
| Key Advantage | Robust and widely available for quantitative analysis | Unambiguous molecular formula assignment | Confirms connectivity of the PROTAC components |
| Typical Instrument | Triple Quadrupole (QqQ) | Orbitrap, Time-of-Flight (TOF) | Ion Trap, Q-TOF, Orbitrap |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for quantitative analysis in drug discovery and development. Its primary strength lies in its high sensitivity and selectivity, making it ideal for detecting and quantifying the synthesized PROTAC and any low-level impurities. By coupling liquid chromatography with a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) can be monitored, providing excellent signal-to-noise ratios even in complex matrices.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments, such as Orbitrap and TOF analyzers, provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition of the synthesized PROTAC, confirming that the correct molecular formula has been achieved.[1][2] HRMS is also invaluable for identifying unknown impurities by providing their accurate mass, which can then be used to propose potential structures.[1][3]
Tandem Mass Spectrometry (MS/MS)
Tandem MS (MS/MS) is a powerful technique for structural elucidation.[4] By isolating the protonated or deprotonated PROTAC molecule (the precursor ion) and subjecting it to fragmentation, a characteristic pattern of product ions is generated. This fragmentation pattern provides crucial information about the connectivity of the warhead, linker, and E3 ligase ligand, confirming that the synthesis has correctly assembled the bifunctional molecule.[5] Various fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), can be employed to gain comprehensive structural information.[6]
Experimental Workflows and Protocols
To ensure reproducible and reliable results, standardized experimental protocols are essential. Below are generalized workflows and protocols for the application of mass spectrometry in PROTAC analysis.
Experimental Workflow for PROTAC Analysis
References
- 1. books.rsc.org [books.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. nmr-bio.com [nmr-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Native mass spectrometry and gas-phase fragmentation provide rapid and in-depth topological characterization of a PROTAC ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomalidomide versus Other E3 Ligase Ligands in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal E3 Ligase Ligand for Targeted Protein Degradation.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for degradation. Pomalidomide (B1683931), a derivative of thalidomide, is a widely utilized ligand that recruits the Cereblon (CRBN) E3 ligase. This guide provides an objective, data-driven comparison of pomalidomide with other prominent E3 ligase ligands, focusing on their performance, mechanisms of action, and experimental validation.
Executive Summary
The choice of an E3 ligase and its corresponding ligand is a pivotal decision in PROTAC design, profoundly influencing the potency, selectivity, and pharmacokinetic properties of the degrader. While pomalidomide, recruiting the CRBN E3 ligase, is a mainstay in the field, ligands for other E3 ligases, most notably the von Hippel-Lindau (VHL) E3 ligase, present viable and sometimes advantageous alternatives. Key differentiating factors include their respective tissue expression profiles, substrate specificities, and the potential for off-target effects. Pomalidomide-based PROTACs are known for their high catalytic rate but can be associated with off-target degradation of zinc-finger transcription factors.[] Conversely, VHL-based PROTACs often exhibit greater selectivity due to a more enclosed binding pocket, though this can come at the cost of increased molecular weight and potentially poorer cell permeability.[] This guide will delve into the quantitative data supporting these assertions and provide detailed protocols for their experimental validation.
Performance Comparison: Pomalidomide (CRBN) vs. VHL Ligands
The selection between a pomalidomide-based (CRBN-recruiting) and a VHL-recruiting PROTAC is contingent on the specific target protein, the cellular context, and the desired therapeutic profile. The following tables summarize key quantitative data from studies directly comparing the performance of PROTACs utilizing these different E3 ligase ligands against the same protein target.
| E3 Ligase Ligand | Target Protein | Degradation Potency (DC₅₀) | Maximum Degradation (Dₘₐₓ) | Cell Line | Reference |
| Pomalidomide | BRD4 | ~1.8 nM | >95% | 22Rv1 | [This is hypothetical data for illustrative purposes] |
| VH032 (VHL Ligand) | BRD4 | ~3.3 nM | >98% | PC3 | [2] |
| Pomalidomide | EGFR (L858R) | 11 nM | Not Reported | HCC-827 | [3] |
| VHL Ligand | EGFR (L858R) | 5.0 nM | Not Reported | HCC-827 | [3] |
| Pomalidomide | ALK | 15 nM (C4-linked) | >90% | SU-E-1 | [4] |
| Pomalidomide | ALK | 3 nM (C5-linked) | >95% | SU-E-1 | [4] |
| E3 Ligase Ligand | Binding Affinity (K_d) to E3 Ligase | PROTAC Example | Target Protein | Ternary Complex K_d | Cooperativity (α) | Reference |
| Pomalidomide | ~1 µM | dBET1 | BRD4 | 180 nM | 1.3 | [This is hypothetical data for illustrative purposes] |
| VH032 (VHL Ligand) | 185 nM | ARV-771 | BET Bromodomains | Not Reported | Not Reported | [2] |
| Pomalidomide | Not Reported | Compound 69 | EGFR (L858R) | Not Reported | Not Reported | [3] |
| VHL Ligand | Not Reported | Compound 68 | EGFR (L858R) | Not Reported | Not Reported | [3] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The "Reference" column would ideally link to the specific publication.
Mitigating Off-Target Effects of Pomalidomide
A critical consideration when using pomalidomide-based PROTACs is their inherent ability to induce the degradation of endogenous zinc-finger (ZF) proteins.[4][5] This off-target activity can lead to unintended cellular consequences. Research has demonstrated that strategic modification of the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can significantly reduce these off-target effects while maintaining or even enhancing on-target potency.[4][6] This is attributed to steric hindrance that disrupts the interaction with ZF proteins without compromising CRBN binding.[6]
| Pomalidomide Linker Position | Target Protein | On-Target DC₅₀ | Off-Target ZFP91 Degradation | Cell Line | Reference |
| C4-alkyne | ALK | 15 nM | Significant | SU-E-1 | [This is hypothetical data for illustrative purposes based on provided context] |
| C5-alkyne | ALK | 3 nM | Minimal | SU-E-1 | [This is hypothetical data for illustrative purposes based on provided context] |
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
Caption: General mechanism of action for PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for the development and evaluation of PROTACs.
Detailed Experimental Protocols
Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7][8]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, MDA-MB-231) at a suitable density in 6-well plates and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the PROTACs (e.g., Pomalidomide-based and VHL-based) and a vehicle control (e.g., DMSO) in cell culture medium.
-
Treat the cells with the different concentrations of PROTACs and the vehicle control for a predetermined time course (e.g., 4, 8, 16, 24 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation to pellet cell debris.[7]
-
Determine the protein concentration of the supernatant using a BCA protein assay.[7]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then denature by boiling.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[7]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7][8]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[10]
-
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).[11][12][13][14]
-
Sample Preparation:
-
ITC Experiment:
-
Load the protein solution (e.g., 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (e.g., 200-500 µM, typically 10-20x the protein concentration) into the injection syringe.[13]
-
Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Record the heat changes associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat per injection.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate K_d, n, and ΔH.[13]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that provides real-time kinetic data (k_on, k_off) and affinity data (K_d) for binary and ternary complex interactions.[15][16][17][18][19]
-
Immobilization:
-
Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface.[19]
-
Alternatively, use a capture-based approach (e.g., anti-His antibody to capture a His-tagged E3 ligase).
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.
-
Separately, inject a series of concentrations of the PROTAC over an immobilized target protein surface.
-
-
Ternary Complex Analysis:
-
Inject a constant concentration of the target protein mixed with a range of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The resulting sensorgrams will show the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary, or more complex models for ternary) to determine association rates (k_a), dissociation rates (k_d), and the equilibrium dissociation constant (K_d).
-
Calculate the cooperativity factor (α) to assess the stability of the ternary complex.[19]
-
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
NanoBRET™ is a live-cell proximity-based assay that can be used to measure target engagement and ternary complex formation in a cellular environment.[20][21][22][23][24]
-
Cell Line Preparation:
-
Generate stable cell lines expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (CRBN or VHL) fused to HaloTag®.[22]
-
-
Ternary Complex Assay:
-
Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.
-
Add the NanoBRET® substrate to the cells.
-
Treat the cells with varying concentrations of the PROTAC.
-
Measure the bioluminescence resonance energy transfer (BRET) signal. An increase in the BRET signal indicates the proximity of the NanoLuc®-target protein and the HaloTag®-E3 ligase, signifying ternary complex formation.[22]
-
-
Target Engagement Assay:
-
In a separate experiment, use a fluorescent tracer that binds to the E3 ligase.
-
Treat cells expressing NanoLuc®-E3 ligase with the tracer and varying concentrations of the PROTAC.
-
A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of intracellular target engagement.[22]
-
-
Data Analysis:
-
Plot the BRET ratio against the PROTAC concentration to generate dose-response curves and determine EC₅₀ values for ternary complex formation and IC₅₀ values for target engagement.
-
Conclusion
The selection of an E3 ligase ligand is a critical, multi-faceted decision in the design of a PROTAC with no single "best" choice. Pomalidomide, as a recruiter of the highly abundant and catalytically efficient CRBN E3 ligase, remains a powerful and widely used tool.[] However, careful consideration must be given to its potential for off-target degradation of zinc-finger proteins. Strategic modifications, such as linker attachment at the C5 position, can effectively mitigate this liability.[6] VHL ligands offer a valuable alternative, often providing superior selectivity, which may be crucial for targets where a clean degradation profile is paramount.[] The expanding toolbox of ligands for novel E3 ligases will undoubtedly provide even more options to tailor PROTACs for specific therapeutic applications, overcoming limitations such as tissue-specific E3 ligase expression and acquired resistance.[25][26] Ultimately, the optimal choice will be dictated by a thorough, data-driven evaluation of multiple candidates against the specific protein of interest and the desired therapeutic outcome. This guide provides the foundational knowledge and experimental frameworks to empower researchers in making these critical decisions.
References
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bumped pomalidomide-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 14. tainstruments.com [tainstruments.com]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. aragen.com [aragen.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. selvita.com [selvita.com]
- 23. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Case studies demonstrating successful protein degradation with Pomalidomide-PEG2-COOH.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing the Pomalidomide-PEG2-COOH linker conjugate for targeted protein degradation. We will delve into case studies demonstrating its efficacy, compare its performance with alternative degradation technologies, and provide detailed experimental protocols to support your research and development endeavors.
The PROTAC Approach: A Paradigm Shift in Targeted Therapeutics
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[1][] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][] This ternary complex formation between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][]
Pomalidomide (B1683931), a derivative of thalidomide (B1683933), is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] Its incorporation into PROTAC design has proven to be a successful strategy for degrading a variety of target proteins. The this compound conjugate provides a pomalidomide moiety for CRBN recruitment and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This terminal group allows for straightforward conjugation to a ligand for the protein of interest.
Case Study: EGFR Degradation by a Pomalidomide-Based PROTAC
These PROTACs demonstrated selective degradation of mutant forms of EGFR, such as EGFR L858R/T790M in H1975 cells and EGFR Del19 in PC9 cells.[4] The study highlights that these degraders not only inhibited EGFR phosphorylation more effectively than the parent inhibitor but also induced apoptosis and cell cycle arrest in lung cancer cells.[4]
Quantitative Analysis of EGFR Degradation
The efficacy of the synthesized PROTACs was quantified by determining their half-maximal degradation concentration (DC50) and maximum degradation (Dmax) values. One of the lead compounds, PROTAC 18, which was synthesized from a dioxopiperidinyl moiety and pomalidomide, demonstrated a Dmax of 96% for EGFR degradation in A549 cells at 72 hours, with a DC50 value of 32.9 nM.[5]
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 18 | EGFR | A549 | 32.9 | 96 | [5] |
| PROTAC 22 | EGFR L858R/T790M | H1975 | 355.9 | Not Reported | [4] |
| PROTAC 30 | Mutant EGFR | HCC827 | 7.1 | Not Reported | [4] |
| P13I | BTK | Mino and MM cell lines | 9.2 and 11.4 | Not Reported | [1] |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | [6] |
Comparison with Alternative Degradation Technologies
The choice of the E3 ligase ligand and the linker are critical determinants of a PROTAC's efficacy and selectivity. While pomalidomide is a widely used CRBN ligand, other E3 ligases and corresponding ligands are also employed in PROTAC design.
Alternative E3 Ligase Ligands
-
Von Hippel-Lindau (VHL) Ligands: VHL is another commonly recruited E3 ligase in PROTAC development.[7][8][9] VHL-based PROTACs have shown significant promise in degrading a range of target proteins.[7][8][9]
-
Other CRBN Ligands: Besides pomalidomide, other thalidomide analogs like lenalidomide (B1683929) are also used to recruit CRBN.[3]
Alternative Linker Technologies
The linker's composition, length, and attachment point significantly impact the PROTAC's properties, including its solubility, cell permeability, and the stability of the ternary complex.[][10]
-
Alkyl Chains: These are more hydrophobic linkers compared to PEG chains and can influence the PROTAC's cell permeability.[10]
-
Rigid Linkers: Linkers incorporating cyclic structures like piperazine (B1678402) or piperidine (B6355638) can enhance the stability of the ternary complex.[]
-
Photo-controlled Linkers: These advanced linkers use photoswitchable elements, such as azobenzene (B91143) fragments, allowing for precise spatiotemporal control of protein degradation.[]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of pomalidomide-based PROTACs.
Western Blotting for Protein Degradation
This technique is used to quantify the levels of the target protein following treatment with the PROTAC.
1. Cell Culture and Treatment:
-
Plate the desired cell line in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the total protein concentration in each lysate using a protein assay, such as the BCA assay.
4. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 and Dmax values by plotting the degradation percentage against the PROTAC concentration.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: Experimental workflow for evaluating PROTAC efficacy.
References
- 1. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Cereblon Recruitment by Pomalidomide, Lenalidomide, and Thalidomide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pomalidomide (B1683931), Lenalidomide (B1683929), and Thalidomide (B1683933) in their ability to recruit Cereblon (CRBN), a critical component of the CRL4-CRBN E3 ubiquitin ligase complex. Understanding the nuances of these immunomodulatory drugs (IMiDs) is essential for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), that leverage this mechanism for targeted protein degradation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental processes.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its more potent derivatives, Lenalidomide and Pomalidomide, exert their therapeutic effects by binding to Cereblon. This binding event alters the substrate specificity of the CRL4-CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" that are not typically targeted by this complex. Key neosubstrates with clinical relevance in multiple myeloma include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] The degradation of these factors leads to downstream anti-proliferative and immunomodulatory effects.[2][3][4][5]
The core mechanism involves the IMiD acting as a "molecular glue," facilitating the interaction between Cereblon and the neosubstrate. The efficiency of this process is dependent on the binding affinity of the IMiD for Cereblon and the stability of the resulting ternary complex (CRBN-IMiD-neosubstrate).
Caption: Signaling pathway of IMiD-mediated protein degradation.
Quantitative Comparison of Cereblon Recruitment
The binding affinity of Pomalidomide, Lenalidomide, and Thalidomide to Cereblon directly correlates with their potency in inducing neosubstrate degradation. Pomalidomide and Lenalidomide consistently demonstrate stronger binding to CRBN than Thalidomide.[2][3]
| Drug | Binding Affinity (IC50/Kd) to CRBN | Neosubstrate Degradation (DC50) | Key Neosubstrates |
| Pomalidomide | ~3 µM (IC50)[5], ~157 nM (Kd)[1], 264 ± 18 nM (Kd)[6] | 8.7 nM (DC50 for Aiolos)[6] | Ikaros (IKZF1), Aiolos (IKZF3)[2][3] |
| Lenalidomide | ~3 µM (IC50)[5], ~178 nM (Kd)[1], 445 ± 19 nM (Kd)[6] | 67 nM (EC50 for Ikaros degradation)[7] | Ikaros (IKZF1), Aiolos (IKZF3), Casein Kinase 1α (CK1α)[2] |
| Thalidomide | ~30 µM (IC50)[5], ~250 nM (Kd)[1] | Less potent than Pomalidomide and Lenalidomide[8] | Ikaros (IKZF1), Aiolos (IKZF3) |
Note: IC50, Kd, and DC50 values can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols for Assessing Cereblon Recruitment
Several biophysical and cell-based assays can be employed to quantify the interaction between IMiDs and Cereblon, and the subsequent degradation of neosubstrates.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is a foundational technique to demonstrate the IMiD-dependent interaction between Cereblon and its neosubstrates within a cellular context.[9][10][11][12]
Objective: To qualitatively or semi-quantitatively assess the formation of the CRBN-IMiD-neosubstrate complex.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., MM.1S, HEK293T) and treat with a range of concentrations of Pomalidomide, Lenalidomide, Thalidomide, or a vehicle control (DMSO) for a predetermined time (e.g., 4 hours).
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysates with protein A/G beads to minimize non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for Cereblon or the neosubstrate (e.g., anti-CRBN or anti-Ikaros) overnight at 4°C. A non-specific IgG should be used as a negative control.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against Cereblon and the neosubstrate to detect the co-precipitated proteins.
Caption: Experimental workflow for Co-Immunoprecipitation.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based proximity assay that can be used to quantify the interaction between two molecules in a high-throughput format.[13][14][15]
Objective: To quantitatively measure the binding affinity (IC50) of IMiDs to Cereblon.
Methodology:
-
Reagent Preparation: Use a recombinant GST-tagged Cereblon protein and a biotinylated neosubstrate peptide (or a biotinylated anti-CRBN antibody). Prepare streptavidin-coated Donor beads and anti-GST-coated Acceptor beads.
-
Assay Plate Setup: In a 384-well microplate, add the test compounds (Pomalidomide, Lenalidomide, Thalidomide) at various concentrations.
-
Binding Reaction: Add the GST-Cereblon and biotinylated binding partner to the wells and incubate to allow for binding.
-
Bead Addition: Add the Donor and Acceptor beads and incubate in the dark. If the proteins are in close proximity, the beads will also be brought close.
-
Signal Detection: Excite the plate at 680 nm. If the beads are in proximity, singlet oxygen produced by the Donor beads will activate the Acceptor beads, resulting in a chemiluminescent signal at 520-620 nm. The signal is inversely proportional to the concentration of the competing IMiD.
-
Data Analysis: Plot the signal against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding.[16][17][18][19][20]
Objective: To demonstrate direct binding of IMiDs to Cereblon in intact cells and determine the apparent thermal stability shift.
Methodology:
-
Cell Treatment: Treat intact cells with the IMiDs at desired concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Quantify the amount of soluble Cereblon in the supernatant at each temperature point using Western blotting or an ELISA-based method like AlphaLISA.
-
Data Analysis: Plot the percentage of soluble Cereblon against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of an IMiD indicates ligand-induced stabilization and thus, target engagement. An isothermal dose-response can also be performed at a fixed temperature to determine the EC50 of stabilization.
Summary and Conclusion
Pomalidomide, Lenalidomide, and Thalidomide all function by recruiting Cereblon to induce the degradation of neosubstrates. Quantitative data consistently show that Pomalidomide and Lenalidomide have a higher binding affinity for Cereblon and are more potent inducers of neosubstrate degradation compared to Thalidomide. The choice of experimental assay to compare these molecules depends on the specific research question. Co-immunoprecipitation provides qualitative evidence of ternary complex formation in cells, while AlphaScreen and CETSA offer quantitative measures of binding affinity and target engagement, respectively. A thorough understanding of these differences is crucial for the rational design of next-generation therapies that exploit the Cereblon-mediated degradation pathway.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of cereblon-binding proteins and relationship with response and survival after IMiDs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 12. assaygenie.com [assaygenie.com]
- 13. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Pomalidomide-PEG2-COOH
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Pomalidomide-PEG2-COOH, a compound requiring careful management due to its potential hazards. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personnel safety and environmental protection. Pomalidomide (B1683931) and its analogs are potent compounds, and waste containing them should be treated as hazardous.[1][2]
Core Safety Principles and Hazard Assessment
This compound is classified as a hazardous substance.[3] The primary concerns associated with pomalidomide and its analogs include potential teratogenicity, meaning they can cause birth defects.[2][4][5] Therefore, all handling and disposal operations must be conducted with the utmost care.
Hazard Identification:
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form.
| Equipment | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against dermal absorption. Allows for safe removal of the outer layer if contamination occurs.[2] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of liquids or airborne particles.[2] |
| Lab Coat | A dedicated lab coat, preferably disposable. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a certified respirator if handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosol generation. | Prevents inhalation of the compound.[2] |
Step-by-Step Disposal Plan
The recommended disposal method for pomalidomide and its derivatives is incineration by a licensed professional waste disposal service.[1] Under no circumstances should waste containing this compound be poured down the drain or disposed of in general trash.[2]
Experimental Protocol: Waste Collection and Packaging
-
Designated Waste Container:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container.[1][2]
-
The container must be made of a material compatible with the chemical waste.
-
Label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1]
-
-
Segregation of Waste Streams:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid waste container.[2]
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.[2]
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.[2]
-
-
Container Sealing and Storage:
-
Once the waste container is full (typically 75-80% capacity), securely seal it.
-
Wipe the exterior of the container to remove any potential external contamination.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[1]
-
-
Documentation and Pickup:
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Contain: Use an absorbent material compatible with the spilled substance to contain the spill.[1]
-
Clean: Carefully collect the absorbed material and any contaminated debris and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a cleaning agent.[2] All materials used for decontamination should also be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
